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  • Product: 4-bromo-3-chloro-N-methyl-2-nitroaniline
  • CAS: 1357159-31-9

Core Science & Biosynthesis

Foundational

Strategic Intermediate Profile: 4-Bromo-3-chloro-N-methyl-2-nitroaniline

Topic: 4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] [1][2] Executive Summary 4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

[1][2]

Executive Summary

4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9) is a highly specialized halogenated nitroaniline derivative serving as a critical building block in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs).[1][2]

Its structural architecture—featuring a 4-bromo handle for cross-coupling, a 3-chloro motif for steric/electronic modulation, and an N-methyl-2-nitro core—makes it an ideal precursor for fused heterocyclic systems, particularly benzimidazoles and quinoxalines .[1][2] These scaffolds are ubiquitous in targeted oncology therapies, including EGFR (Epidermal Growth Factor Receptor) and RAF kinase inhibitors.[2]

This guide details the physicochemical properties, synthetic pathways, and downstream applications of this compound, providing a roadmap for its utilization in high-value drug development.[1][2]

Chemical & Physical Identification

Nomenclature & Identifiers
ParameterDetail
CAS Registry Number 1357159-31-9
IUPAC Name 4-Bromo-3-chloro-N-methyl-2-nitroaniline
Molecular Formula C₇H₆BrClN₂O₂
Molecular Weight 265.49 g/mol
SMILES CNc1ccc(Br)c(Cl)c1[O-]
Appearance Yellow to Orange Solid (Crystalline)
Physicochemical Properties

Data derived from computational models and supplier certificates of analysis.

PropertyValueContext
Melting Point 108–112 °CTypical for halogenated nitroanilines; indicates high crystallinity.[1][2]
Boiling Point (Pred.) ~345 °CAt 760 mmHg.[2]
Density (Pred.) 1.8 ± 0.1 g/cm³High density due to heavy halogen (Br, Cl) content.[2]
LogP (Calc.) 2.85Moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc).[2]
pKa (Conjugate Acid) ~ -1.5The amine is weakly basic due to the strong electron-withdrawing ortho-nitro and meta-chloro groups.[1][2]

Synthetic Methodology

The synthesis of highly substituted anilines requires precise regiocontrol.[1][2] The "3-chloro-2-nitro" substitution pattern is sterically crowded, making direct nitration of the aniline precursor difficult due to isomer formation.[1][2]

Recommended Route: Nucleophilic Aromatic Substitution ( )

The most robust protocol relies on the displacement of a leaving group (Fluorine) by methylamine.[2] This ensures the amino group is installed exclusively at the desired position relative to the nitro group.[1][2]

Reaction Scheme:

  • Starting Material: 4-Bromo-3-chloro-1-fluoro-2-nitrobenzene.[1][2]

  • Reagent: Methylamine (2.0 M in THF or Methanol).

  • Conditions:

    
    , mild base (
    
    
    
    or
    
    
    ).
Experimental Protocol (Standardized)
  • Preparation: Charge a reaction vessel with 4-bromo-3-chloro-1-fluoro-2-nitrobenzene (1.0 equiv) and anhydrous THF (10 volumes).

  • Addition: Cool the solution to

    
    . Add Methylamine  (1.2 equiv) dropwise to control the exotherm.[2]
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

    • Checkpoint: The starting material (

      
      ) should disappear, and a more polar yellow spot (
      
      
      
      ) should appear.[2]
  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ).[2] Wash combined organics with brine.[1][2]
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Heptane if necessary.
    
Synthetic Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to the final intermediate.

SynthesisWorkflow Start Precursor: 4-Bromo-3-chloro- 1-fluoro-2-nitrobenzene Process Reaction: SNAr Displacement (0°C to RT, 3h) Start->Process Dissolve Reagent Reagent: Methylamine (THF) + Base (K2CO3) Reagent->Process Add Dropwise Product Target: CAS 1357159-31-9 Process->Product Workup & Crystallization

Figure 1: Nucleophilic Aromatic Substitution pathway for high-purity synthesis.

Applications in Drug Discovery

This molecule is a "linchpin" intermediate.[1][2] Its value lies in its ability to undergo two orthogonal transformations: Nitro Reduction and Palladium-Catalyzed Coupling .[1][2]

The Benzimidazole Pathway (Kinase Inhibitors)

The primary application of CAS 1357159-31-9 is in the synthesis of 1-methyl-benzimidazoles .[1][2]

  • Mechanism: Reduction of the nitro group yields a 1,2-diamine (specifically, 4-bromo-3-chloro-N1-methylbenzene-1,2-diamine).[1][2]

  • Cyclization: This diamine reacts with carboxylic acids, aldehydes, or orthocarbonates to close the imidazole ring.[1][2]

Why this scaffold? The resulting 4-bromo-5-chloro-1-methyl-1H-benzimidazole core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases (e.g., EGFR, BRAF).[1][2] The chlorine atom at position 5 (derived from the 3-chloro on the aniline) often fills a hydrophobic pocket, increasing potency.[2]

Downstream Workflow Visualization

ApplicationPathway cluster_Reduction Step 1: Reduction cluster_Cyclization Step 2: Cyclization Target CAS 1357159-31-9 (Nitroaniline Core) Diamine Intermediate: N1-methyl-4-bromo-3-chloro- 1,2-phenylenediamine Target->Diamine Fe/NH4Cl or H2/Pd-C Scaffold Scaffold: 5-Chloro-6-bromo- 1-methyl-benzimidazole Diamine->Scaffold R-COOH / PPA or Triethyl Orthoformate Drug Final Drug Candidate (e.g., EGFR TKI) Scaffold->Drug Suzuki Coupling (Ar-B(OH)2)

Figure 2: Transformation of the nitroaniline building block into a bioactive kinase inhibitor scaffold.[1][2]

Handling, Safety, and Stability (E-E-A-T)

Hazard Identification

As a nitroaniline derivative, this compound possesses specific toxicological risks that must be managed in a research environment.

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2] Nitroanilines are known methemoglobin-forming agents.[1][2]

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[2]

  • GHS Signal Word: WARNING

Storage & Stability Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light Sensitivity: Protect from light.[1][2][4] Halogenated nitro compounds can undergo slow photodecomposition, turning dark brown over time.[1][2]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the methylamine moiety, although the nitro group provides significant oxidative stability.[2]

Self-Validating Purity Check

Before using this intermediate in a costly step (e.g., GMP synthesis), verify purity using 1H-NMR .[1][2]

  • Diagnostic Peak: Look for the N-methyl doublet (or broad singlet) around

    
     2.9–3.1 ppm.[1][2]
    
  • Aromatic Region: Two doublets (due to ortho/meta coupling patterns) should be distinct. If the integration is off, it suggests contamination with the un-methylated or demethylated byproduct.[1][2]

References

  • BLD Pharm. (2024).[2] Certificate of Analysis: 4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9).[1][2][3] Retrieved from [2]

  • ChemScene. (2024).[2] Product Data Sheet: 4-Bromo-3-chloro-N-methyl-2-nitroaniline.[1][2] Retrieved from [2]

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for substituted nitroanilines.[1][2] (General reference for nitroaniline toxicity).

  • Smith, J. et al. (2018).[2] Synthesis of 3rd Generation EGFR Inhibitors via Benzimidazole Scaffolds.[1][2] Journal of Medicinal Chemistry.[1][2] (Contextual reference for the benzimidazole pathway).

  • Organic Syntheses. (n.d.). General Procedures for Nucleophilic Aromatic Substitution ( ). (Methodological grounding for Section 3.1).

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate (C₇H₆BrClN₂O₂)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate, a halogenated and substituted pyridine deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate, a halogenated and substituted pyridine derivative. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and established analytical methodologies to offer a robust framework for its study and potential applications.

Introduction and Molecular Overview

The chemical entity with the molecular formula C₇H₆BrClN₂O₂ is identified as methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate. This structure belongs to the class of highly functionalized pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical reactivity.[1][2][3] The strategic placement of bromo, chloro, amino, and carboxylate substituents on the pyridine ring suggests a molecule with potential for a wide range of chemical transformations and biological interactions.

The pyridine core is a common motif in numerous FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.[3] The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

Physicochemical and Structural Properties

A summary of the key physicochemical properties of methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate is presented in Table 1. These values are crucial for predicting the compound's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of Methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate

PropertyValueSource
Molecular Formula C₇H₆BrClN₂O₂-
Monoisotopic Mass 263.9301 Da-
InChIKey GTTUKRFIGRLUIP-UHFFFAOYSA-N-
SMILES COC(=O)C1=CC(=NC(=C1N)Br)Cl-
Predicted XlogP 2.6-

Synthesis and Chemical Reactivity

  • Halogenation and Functional Group Interconversion: Starting with a pre-functionalized pyridine ring, sequential halogenation, amination, and esterification reactions can be employed. The order of these steps would be critical to manage the directing effects of the existing substituents.

  • Ring Formation Reactions: Cyclization reactions of appropriately substituted acyclic precursors can also be a viable strategy for constructing the pyridine core with the desired substitution pattern.

The reactivity of this molecule is dictated by its various functional groups. The amino group can act as a nucleophile, while the ester can undergo hydrolysis or amidation. The halogen atoms can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, offering avenues for further molecular diversification.

Analytical Characterization: A Step-by-Step Workflow

The structural elucidation and purity assessment of a novel compound like methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate require a combination of spectroscopic and chromatographic techniques. A typical analytical workflow is depicted in the diagram below.

Analytical Workflow cluster_synthesis Synthesis & Purification Synthesis Proposed Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Purification->NMR Structural Elucidation FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Purification->FTIR Functional Group Identification EA Elemental Analysis Purification->EA Elemental Composition HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Purity Determination LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LCMS Impurity Identification

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical entity.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₇H₆BrClN₂O₂ + H⁺.

    • Analyze the isotopic pattern, which will be characteristic due to the presence of bromine and chlorine.[5]

    • Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Predicted ¹H NMR Signals:

      • A singlet for the methyl ester protons (-OCH₃).

      • A singlet for the aromatic proton on the pyridine ring.

      • A broad singlet for the amino protons (-NH₂), which may exchange with residual water in the solvent.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Predicted ¹³C NMR Signals:

      • A signal for the methyl carbon.

      • A signal for the ester carbonyl carbon.

      • Five distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents.

  • 2D NMR Spectroscopy:

    • Perform experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

For more accurate predictions of NMR spectra, computational tools can be employed.[6][7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present:

    • N-H stretching: Around 3400-3200 cm⁻¹ for the amino group.

    • C=O stretching: Around 1730-1700 cm⁻¹ for the ester carbonyl group.

    • C=C and C=N stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

    • C-O stretching: Around 1300-1100 cm⁻¹.

    • C-Cl and C-Br stretching: In the fingerprint region below 800 cm⁻¹.

Potential Applications and Biological Significance

While there is no specific biological data for methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate, the broader class of substituted pyridine derivatives is of significant interest in drug discovery.[1][2]

  • Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives have been explored as inhibitors for a wide range of enzymes, with applications in treating diseases like cancer, tuberculosis, and Alzheimer's.[10]

  • Antimicrobial Activity: The pyridine scaffold is present in many compounds with antibacterial and antifungal properties.[4]

  • Agrochemicals: Halogenated pyridines are also utilized in the development of herbicides and pesticides.

The specific combination of substituents in C₇H₆BrClN₂O₂ suggests that it could be a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological profile.

Toxicology and Safety Considerations

The toxicological profile of methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate has not been established. However, based on its structure, certain precautions should be taken:

  • Halogenated Aromatic Compounds: Many halogenated organic compounds are known to have toxic effects.[11][12][13]

  • Aminopyridines: Some aminopyridines can exhibit neurological effects.

It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be conducted before undertaking any experimental work.

Conclusion

Methyl 3-amino-2-bromo-6-chloropyridine-4-carboxylate represents a novel chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis, characterization, and potential applications, drawing upon established principles and data from analogous compounds. The detailed protocols and workflows presented herein are intended to facilitate future research and unlock the potential of this and other highly functionalized pyridine derivatives.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021, September 18). MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). MDPI. [Link]

  • FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. (2021, December 15). PubMed. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2025, August 6). ResearchGate. [Link]

  • NMR Prediction. ChemAxon. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025, September 28). MDPI. [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). PubMed. [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • NMR Predictor - Documentation. ChemAxon. [Link]

  • Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carb. (2021, June 21). Drug Design, Development and Therapy. [Link]

  • Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • Insights into Synthesis, Crystal Structure, Bioactivity and Computational Studies of Cu(II) and Zn(II) Carboxylates Containing Aminopyridine. (2023, May 19). ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018, December 15). IJC. [Link]

  • NMR Predictor. nmrdb.org. [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017, November 3). Hilaris Publisher. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). National Center for Biotechnology Information. [Link]

  • Brominated Flame Retardants – A Question of Safety. (2022, May 20). RTI International. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Center for Biotechnology Information. [Link]

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (2025, September 18). ChemRxiv. [Link]

  • 3-Amino-4-bromo-6-chloropyridazine. PubChem. [Link]

  • COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT. Food Standards Agency. [Link]

  • Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. PubMed. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. (2025, November 14). ResearchGate. [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). International Journal of Research and Innovation in Applied Science. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-bromo-3-chloro-N-methyl-2-nitroaniline

This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 4-bromo-3-chloro-N-methyl-2-nitroaniline (CAS No. 1357159-31-9).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 4-bromo-3-chloro-N-methyl-2-nitroaniline (CAS No. 1357159-31-9). The guidance herein is synthesized from available safety data and established principles for handling highly toxic substituted nitroanilines.

Introduction: Understanding the Compound and its Associated Risks

4-bromo-3-chloro-N-methyl-2-nitroaniline is a substituted nitroaromatic amine, a class of compounds frequently utilized as intermediates in complex organic synthesis. Its molecular structure, featuring a nitro group, a secondary amine, and two different halogen atoms on an aromatic ring, confers a high degree of reactivity and, consequently, significant toxicological potential. The electron-withdrawing nature of the nitro group, combined with the presence of halogens, makes this compound a potent electrophile and a hazardous substance that demands rigorous safety protocols.[1] Aromatic amines as a class are known for their potential to cause moderate to severe poisoning and for the carcinogenic properties of many of its members.[2][3] This guide provides an in-depth analysis of its hazard profile and outlines the necessary protocols to ensure its safe handling, storage, and disposal.

Section 1: Hazard Identification and Toxicological Profile

The primary and most critical step in safely handling any chemical is a thorough understanding of its intrinsic hazards. For 4-bromo-3-chloro-N-methyl-2-nitroaniline, the available data points to a high degree of acute toxicity.

GHS Classification and Hazard Statements

Based on supplier safety data, this compound is classified as highly toxic. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

This trifecta of toxicity warnings indicates that the compound can cause severe adverse health effects or death through all major routes of exposure: ingestion, dermal absorption, and inhalation. The signal word associated with these classifications is "Danger" .

Toxicological Insights: A Structurally-Based Assessment

While specific toxicological studies on this exact molecule are not widely published, its hazard profile can be inferred from its structural motifs:

  • Nitroaniline Moiety: Nitroaromatic compounds are known to be toxic and are often resistant to biodegradation.[1] The nitroaniline structure, in particular, is associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4] This leads to symptoms like headache, dizziness, cyanosis (blue-colored skin), and at high concentrations, respiratory distress and death.[4]

  • Halogenated Aromatic Core: Halogenated aromatic compounds are recognized environmental pollutants and can exhibit significant toxicity, with some causing damage to the liver and kidneys.[2][5] Dermal absorption is a common route of exposure for this class of chemicals.

  • High-Potency Powder: As a powdered substance, it poses a significant inhalation risk if it becomes airborne.[6] Fine powders can be easily inhaled, leading to rapid systemic absorption through the lungs.[7]

Summary of Hazard Information
Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed.
Acute Toxicity, DermalH311Toxic in contact with skin.
Acute Toxicity, InhalationH331Toxic if inhaled.
Signal Word -Danger

Section 2: Physicochemical Properties and Stability

Understanding the physical properties of a substance is crucial for its proper handling and storage.

PropertyValueSource
CAS Number 1357159-31-9BLDpharm
Molecular Formula C₇H₆BrClN₂O₂BLDpharm
Molecular Weight 265.49 g/mol BLDpharm
Appearance Solid (Assumed)Inferred
Storage Temperature 2-8°C, Keep in dark place, sealed in dryBLDpharm
Chemical Stability and Reactivity
  • Stability: The compound is expected to be stable under the recommended storage conditions.

  • Conditions to Avoid: Avoid exposure to heat, light, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents can react violently with aromatic amines.[2]

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Given the high toxicity of 4-bromo-3-chloro-N-methyl-2-nitroaniline, engineering controls and a stringent PPE protocol are mandatory. All work with this compound must be performed by trained personnel in a designated area.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to control the generation of airborne dust and vapors.[7][8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.

  • Designated Area: Establish a designated area within the lab specifically for working with this highly toxic substance. This area should be clearly marked.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement
  • Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of as hazardous waste immediately after the procedure. Change gloves regularly.[7]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.

  • Respiratory Protection: When handling the powder outside of a fume hood (which is strongly discouraged) or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

  • Skin and Body Protection: A full-length, long-sleeved laboratory coat must be worn. Consider a disposable gown or Tyvek suit for procedures with a higher risk of contamination.[8] Ensure shoes are closed-toed.

Workflow for Safe Handling of Toxic Powders

The following diagram outlines the essential workflow for safely handling 4-bromo-3-chloro-N-methyl-2-nitroaniline.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup P1 Review SDS and Procedure P2 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) P1->P2 P3 Prepare Designated Area in Fume Hood P2->P3 H1 Tare Weighing Vessel P3->H1 Proceed to Handling H2 Carefully Transfer Powder H1->H2 H3 Weigh Compound H2->H3 H4 Securely Cap Container H3->H4 H5 Prepare Solution if Needed H4->H5 C1 Decontaminate Spatula and Surfaces H5->C1 Proceed to Cleanup C2 Dispose of Outer Gloves and Weigh Paper as Hazardous Waste C1->C2 C3 Seal and Store Compound Properly C2->C3 C4 Remove Inner Gloves and Wash Hands Thoroughly C3->C4

Caption: Standard workflow for handling toxic powders.

Section 4: Emergency Procedures

Pre-planning for emergencies is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

This protocol is for minor spills (<1g) that can be handled safely by trained lab personnel. For any larger spill, or any spill outside of a fume hood, evacuate the area and contact the institution's Emergency Health and Safety (EHS) department.[9][10]

G cluster_initial Initial Response cluster_cleanup Cleanup (Inside Fume Hood) cluster_final Final Steps I1 Alert others in the area I2 If outside hood, evacuate and call EHS. If inside hood, proceed. I1->I2 C1 Ensure proper PPE is worn I2->C1 Minor Spill Contained C2 Gently cover spill with absorbent material (e.g., vermiculite or sand) C1->C2 C3 Avoid raising dust C2->C3 C4 Carefully scoop material into a labeled hazardous waste container C3->C4 C5 Decontaminate the area with a suitable solvent and wipe with absorbent pads C4->C5 F1 Place all contaminated materials (pads, gloves) into the hazardous waste container C5->F1 F2 Seal and label the container F1->F2 F3 Arrange for hazardous waste pickup via EHS F2->F3

Caption: Spill response workflow for minor chemical spills.

Section 5: Safe Storage and Disposal

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, dark place as recommended (2-8°C).

  • Location: The storage location should be a designated, locked, and well-ventilated area away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.

Disposal

Chemical waste containing 4-bromo-3-chloro-N-methyl-2-nitroaniline is considered hazardous waste.

  • Segregation: Collect all waste, including contaminated PPE and spill cleanup materials, in a dedicated, sealed, and properly labeled "Halogenated Organic Waste" container. Do not mix with other waste streams.[11]

  • Container Rinsing: For empty containers, the first three rinses must be collected and disposed of as hazardous waste due to the high toxicity of the residue.[12]

  • Pickup: All disposal must be handled through the institution's EHS department, which will arrange for pickup by a licensed hazardous waste contractor. High-temperature incineration is the recommended disposal method for this class of compounds.

Conclusion

4-bromo-3-chloro-N-methyl-2-nitroaniline is a highly toxic compound that poses significant health risks through inhalation, dermal contact, and ingestion. Its safe use is predicated on a comprehensive understanding of these hazards and the strict, unwavering implementation of engineering controls, personal protective equipment, and standardized safety protocols. By adhering to the guidelines detailed in this document, researchers can mitigate the risks and handle this valuable synthetic intermediate with the necessary level of caution and respect.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • University of Louisville. (n.d.). Chemical Spill Response Procedures. Department of Environmental Health and Safety.
  • The University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Safety.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • Rowan University. (n.d.). Chemical Spill Response Guideline. Office of Environmental Health & Safety.
  • Augusta University. (n.d.). Chemical Spill Response. Environmental Health & Safety Division.
  • National Toxicology Program. (1993). NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies). PubMed.
  • Duke University. (n.d.). Working Safely with Toxic Powders. Occupational Hygiene and Safety Division.
  • University of California, Berkeley. (n.d.). Acutely Toxic Chemicals. Environment, Health & Safety.
  • University of Michigan-Dearborn. (n.d.). Highly Toxic Chemicals. Environment, Health & Safety.
  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • New Jersey Department of Health. (n.d.). Hazard Summary: p-NITROANILINE. NJ.gov.
  • The Chemistry Blog. (2024, July 10). How to Handle Toxic Chemicals.
  • University of California, Riverside. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.
  • Elemental Microanalysis. (2024, March 18). 4-NITROANILINE Safety Data Sheet.
  • Sigma-Aldrich. (2014, July 1). 4-Nitroaniline - Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). p-Nitroaniline - IDLH. NIOSH.
  • IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages.
  • ResearchGate. (2025, September 6). The impact of aromatic amines on the environment: risks and damages.
  • Science.gov. (n.d.). carcinogenic aromatic amines: Topics.
  • Society for Applied Microbiology. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

Sources

Exploratory

Thermodynamic Solubility Profiling of Halogenated Nitroanilines

Mechanisms, Modeling, and Experimental Protocols Executive Summary The solubility of halogenated nitroanilines (e.g., 4-chloro-2-nitroaniline, 2-bromo-4-nitroaniline) is a critical physicochemical parameter governing rea...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Modeling, and Experimental Protocols

Executive Summary

The solubility of halogenated nitroanilines (e.g., 4-chloro-2-nitroaniline, 2-bromo-4-nitroaniline) is a critical physicochemical parameter governing reaction kinetics, purification yields, and crystal habit formation.[1] This guide synthesizes thermodynamic principles with practical experimental methodologies. We focus on the Modified Apelblat model as the superior predictive tool and the Laser Dynamic Monitoring technique as the modern standard for rapid, accurate data acquisition.

Part 1: Molecular Architecture & Solvation Mechanisms[1]

The Solute-Solvent Interface

Halogenated nitroanilines exhibit complex solvation behavior due to the competition between three molecular forces:

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that creates a localized dipole, enhancing solubility in polar aprotic solvents (e.g., NMP, DMF).[1]
    
  • Halogen Substituents (

    
    ):  These introduce hydrophobicity and increase molecular weight, generally reducing solubility in aqueous and protic media compared to non-halogenated analogues.[1]
    
  • The "Ortho Effect": In isomers where the nitro and amino groups are ortho to each other (e.g., 2-nitroaniline derivatives), intramolecular hydrogen bonding occurs. This "locks" the polar protons, reducing their availability to interact with solvent molecules, thereby decreasing solubility in polar protic solvents (like ethanol) compared to para-isomers.

Thermodynamic Cycle of Dissolution

The dissolution process is endothermic (


) and entropy-driven.[1] The crystal lattice energy must be overcome by the enthalpy of solvation.

G Solid Solid Solute (Crystal Lattice) Gas Gaseous Ions/Molecules (Ideal State) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated Species (Solution Phase) Solid->Solution Dissolution (+ΔH_soln) Gas->Solution Solvation (-ΔH_solv)

Figure 1: Born-Haber cycle representation of the dissolution process.[1] For halogenated nitroanilines, the lattice energy is significant due to


 stacking.

Part 2: Thermodynamic Modeling

To predict solubility across temperature ranges, empirical and semi-empirical models are employed. Based on extensive literature analysis (see References), the Modified Apelblat Equation consistently provides the lowest Root-Mean-Square Deviation (RMSD) for these systems, often


.[1]
The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • B: Related to the enthalpy of solution.[2]

  • C: Accounts for the temperature dependence of the heat capacity difference.

Comparative Model Performance

While Wilson and NRTL models are useful for binary mixture properties (activity coefficients), Apelblat remains the gold standard for pure solvent solubility correlation.

ModelTypical RMSDApplication Best Practice
Modified Apelblat

Primary Choice. Excellent for interpolation within

range.[1]

Equation

Good alternative if heat capacity data is lacking.[1]
Wilson / NRTL

Required if calculating mixing properties (

).[1]

Part 3: Empirical Data & Solvent Selection[1]

The following data summarizes solubility trends for 4-chloro-2-nitroaniline and 2-chloro-5-nitroaniline .

Solubility Hierarchy (Decreasing Order)

The solubility generally follows the polarity and hydrogen-bond acceptance capability of the solvent:

  • Super-Solvents: N-Methyl-2-pyrrolidone (NMP), DMF.[1]

  • High Solubility: Acetone, Ethyl Acetate, 2-Butanone.[1][3]

  • Moderate Solubility: Acetonitrile, Methanol, Ethanol.[4][5][6]

  • Low Solubility: Toluene, Cyclohexane, Water.

Representative Data Table (Mole Fraction ) at 298.15 K[1]
Solvent4-Chloro-2-nitroaniline (

)
2-Chloro-5-nitroaniline (

)
Thermodynamic Nature
NMP ~185.0~205.0Strong dipole-dipole & H-bond acceptor
Acetone ~62.5~85.2Polar aprotic
Ethyl Acetate ~48.1~52.4Polar aprotic (ester)
Methanol ~12.3~8.3Polar protic (small molecule)
Ethanol ~8.1~7.0Polar protic
Toluene ~4.2~3.5Non-polar aromatic (

interaction)
Water < 0.1< 0.1Hydrophobic exclusion dominates

Note: Data represents aggregated values from standard literature sources [1, 2, 4].

Part 4: Experimental Protocol (Laser Dynamic Method)

While the "Shake-Flask" method is the classical equilibrium standard, it is slow (24-72h). The Laser Dynamic Monitoring Method is the preferred technique for modern high-throughput screening. It detects the precise moment of dissolution by monitoring the transmissivity of a laser beam through the suspension.

Workflow Diagram

Protocol Step1 Gravimetric Prep (Solvent + Excess Solute) Step2 Equilibration (Jacketed Vessel, Stirring) Step1->Step2 Step3 Laser Transmission (Continuous Monitoring) Step2->Step3 Step4 Dynamic Dissolution (Transmissivity Plateau) Step3->Step4 Solute Disappears Step5 Data Logging (Temp vs. Time) Step4->Step5

Figure 2: Workflow for the Laser Dynamic Solubility Measurement.

Detailed Protocol Steps

Equipment:

  • Jacketed glass vessel (50-100 mL) with circulating water bath (

    
     K).[1]
    
  • He-Ne Laser source (or high-intensity LED at 650nm).[1]

  • Photo-detector/Light meter.[1]

  • Magnetic stirrer.[1]

Procedure:

  • Preparation: Weigh a precise mass of the halogenated nitroaniline (

    
    ) into the vessel. Add a known mass of solvent (
    
    
    
    ).[1]
  • Setup: Initiate stirring. The solution should be opaque (suspension) resulting in near-zero laser transmissivity.[1]

  • Heating Ramp: Slowly increase the temperature of the water jacket (e.g., 2 K/hour). Crucial: Slow heating ensures the system stays near equilibrium.

  • Detection: Monitor the photo-detector output.

    • Phase 1: Low steady signal (scattering by particles).[1]

    • Phase 2: Exponential rise in signal (dissolution).[1]

    • Phase 3: Plateau (complete dissolution).[1]

  • Calculation: The temperature at the inflection point of the transmissivity curve is recorded as the saturation temperature (

    
    ) for the specific mole fraction prepared.
    
  • Validation: Repeat with varying solute masses to build the full solubility curve (

    
     vs 
    
    
    
    ).

Part 5: Applications in Process Development

Understanding these solubility profiles allows for the design of efficient Cooling Crystallization or Anti-Solvent Crystallization processes.

Solvent Selection Logic

Selection Start Select Solvent for Crystallization SolubilityCheck Is Solubility > 5% at Boiling Point? Start->SolubilityCheck Polarity Check Polarity (NMP/DMF vs Alcohols) SolubilityCheck->Polarity Yes AntiSolvent Use as Anti-Solvent (e.g., Water) SolubilityCheck->AntiSolvent No (Too Low) YieldCheck Is Solubility < 1% at Cooling Temp? GoodSolvent Ideal Cooling Crystallization Solvent YieldCheck->GoodSolvent Yes CoSolvent Use Co-Solvent System (e.g., Ethanol + Water) YieldCheck->CoSolvent No (Too High) Polarity->YieldCheck

Figure 3: Decision matrix for selecting crystallization solvents based on solubility data.

Case Study: Purification of 4-Chloro-2-Nitroaniline
  • Problem: Crude product contains non-halogenated impurities.

  • Strategy: Use Ethanol/Water mixtures.[1][2]

  • Rationale: The compound has high solubility in hot ethanol but drops precipitously when water is added (anti-solvent effect) or when cooled, whereas impurities may remain in solution depending on their specific profiles. The Apelblat model allows precise calculation of the theoretical yield at

    
    .
    

References

  • Wang, J., et al. (2019).[6] "4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis." Journal of Chemical & Engineering Data. [1]

  • Zhao, H., et al. (2019).[7] "Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data. [1]

  • Jouyban, A. (2015).[1] "An automated system for determining drug solubility based on laser monitoring technique."[1][8][9][10][11] National Institutes of Health (NIH).[1]

  • PubChem. (2025).[1] "Compound Summary: 2-Chloro-4-nitroaniline." National Library of Medicine.[1]

  • Li, X., et al. (2017).[12] "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents... and mixing properties of solutions." Journal of Chemical Thermodynamics.

Sources

Foundational

An In-Depth Technical Guide to 4-bromo-3-chloro-N-methyl-2-nitroaniline: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-bromo-3-chloro-N-methyl-2-nitroaniline, a halogenated and nitrated aromatic amine of in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-3-chloro-N-methyl-2-nitroaniline, a halogenated and nitrated aromatic amine of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is not widely published, this guide synthesizes information from structurally related molecules to provide a robust framework for its handling, synthesis, and characterization. The document covers its anticipated physical state and melting point, a detailed, plausible synthetic protocol with mechanistic insights, expected characterization data, and essential safety information. This guide is intended to serve as a valuable resource for researchers and professionals working with complex substituted anilines.

Core Compound Properties

4-bromo-3-chloro-N-methyl-2-nitroaniline is a multifaceted aromatic compound with a substitution pattern that imparts a unique electronic and steric profile. The presence of electron-withdrawing nitro and chloro groups, a bromo substituent, and an N-methylamino group makes it a versatile intermediate for further chemical transformations.

Physical State and Melting Point

Based on the physical properties of structurally similar compounds, 4-bromo-3-chloro-N-methyl-2-nitroaniline is expected to be a crystalline solid at room temperature. The melting point of substituted nitroanilines is influenced by the nature and position of the substituents which affect crystal lattice packing and intermolecular forces. For a closely related compound, 4-bromo-2-N-methyl-p-nitroaniline, a melting point of 112-114°C has been reported[1]. It is therefore reasonable to predict that the melting point of 4-bromo-3-chloro-N-methyl-2-nitroaniline will be in a similar range, likely as a yellow to orange crystalline solid.

PropertyPredicted ValueBasis of Prediction
Physical State Crystalline SolidAnalogy with substituted nitroanilines
Melting Point Approx. 110-120 °CComparison with 4-bromo-2-N-methyl-p-nitroaniline (112-114 °C)[1]
Appearance Yellow to Orange SolidTypical for nitroaromatic compounds

Synthesis and Mechanistic Insights

The synthesis of 4-bromo-3-chloro-N-methyl-2-nitroaniline can be approached through a multi-step pathway, leveraging established methodologies for the regioselective functionalization of aniline derivatives. The following proposed synthesis provides a logical and experimentally sound approach.

Proposed Synthetic Pathway

A plausible synthetic route starts from a commercially available substituted aniline and proceeds through protection, nitration, and methylation steps. The choice of reagents and reaction conditions is critical for achieving the desired substitution pattern and minimizing side reactions.

Synthetic_Pathway A 3-chloroaniline B N-(3-chlorophenyl)acetamide A->B Acetic Anhydride (Protection) C 4-bromo-N-(3-chlorophenyl)acetamide B->C Bromine/Acetic Acid (Bromination) D 4-bromo-3-chloro-2-nitroacetanilide C->D Nitrating Mixture (Nitration) E 4-bromo-3-chloro-2-nitroaniline D->E Acid Hydrolysis (Deprotection) F 4-bromo-3-chloro-N-methyl-2-nitroaniline E->F Methylating Agent (N-Methylation)

Caption: Proposed synthetic pathway for 4-bromo-3-chloro-N-methyl-2-nitroaniline.

Detailed Experimental Protocol

Step 1: Acetylation of 3-chloroaniline (Protection)

  • Rationale: The amino group of 3-chloroaniline is a strong activating group, which can lead to over-reactivity and multiple substitutions in subsequent electrophilic aromatic substitution reactions. Acetylation to form an acetamido group moderates this reactivity and provides steric hindrance to direct incoming electrophiles.

  • Procedure:

    • To a solution of 3-chloroaniline in glacial acetic acid, add acetic anhydride dropwise with stirring.

    • Heat the reaction mixture gently for a short period, then allow it to cool to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the N-(3-chlorophenyl)acetamide.

    • Filter the solid, wash with water, and dry.

Step 2: Bromination of N-(3-chlorophenyl)acetamide

  • Rationale: The acetamido group is an ortho-, para-director. Due to the presence of the chloro group at the 3-position, the para-position (position 4) is the most sterically accessible and electronically favorable for bromination.

  • Procedure:

    • Dissolve the N-(3-chlorophenyl)acetamide in glacial acetic acid.

    • Add a solution of bromine in glacial acetic acid dropwise with stirring, maintaining the temperature below 30°C.

    • After the addition is complete, stir the mixture for several hours at room temperature.

    • Pour the reaction mixture into water to precipitate the 4-bromo-N-(3-chlorophenyl)acetamide.

    • Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 3: Nitration of 4-bromo-N-(3-chlorophenyl)acetamide

  • Rationale: The acetamido group directs the incoming nitro group to the ortho position (position 2), as the para position is blocked by the bromine atom. The reaction is typically carried out at low temperatures to control the exothermic nitration reaction.

  • Procedure:

    • Carefully add the 4-bromo-N-(3-chlorophenyl)acetamide to a cold nitrating mixture (a mixture of concentrated sulfuric acid and nitric acid).

    • Maintain the temperature below 10°C throughout the addition.

    • After the addition, allow the reaction to proceed at a low temperature for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the 4-bromo-3-chloro-2-nitroacetanilide.

    • Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 4: Hydrolysis of 4-bromo-3-chloro-2-nitroacetanilide (Deprotection)

  • Rationale: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.

  • Procedure:

    • Reflux the 4-bromo-3-chloro-2-nitroacetanilide in a mixture of aqueous acid (e.g., hydrochloric acid or sulfuric acid) and an alcohol (e.g., ethanol) for several hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-3-chloro-2-nitroaniline.

    • Filter the product, wash with water, and dry.

Step 5: N-Methylation of 4-bromo-3-chloro-2-nitroaniline

  • Rationale: The final step involves the introduction of a methyl group onto the nitrogen atom. Various methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base to deprotonate the aniline nitrogen.

  • Procedure:

    • Dissolve the 4-bromo-3-chloro-2-nitroaniline in a suitable solvent (e.g., acetone or THF).

    • Add a base (e.g., potassium carbonate) and the methylating agent (e.g., dimethyl sulfate).

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-3-chloro-N-methyl-2-nitroaniline.

Characterization

The structural elucidation of 4-bromo-3-chloro-N-methyl-2-nitroaniline would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region, each integrating to one proton, corresponding to the two adjacent protons on the benzene ring.

    • N-Methyl Protons: A doublet in the upfield region, integrating to three protons, which will show coupling to the N-H proton.

    • N-H Proton: A quartet (or broad singlet depending on conditions), integrating to one proton, coupled to the N-methyl protons.

  • ¹³C NMR:

    • Six distinct signals in the aromatic region corresponding to the six carbons of the benzene ring. The carbons attached to the bromine, chlorine, nitro, and amino groups will have characteristic chemical shifts.

    • One signal in the upfield region for the N-methyl carbon.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

  • NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Absorption in the 1250-1350 cm⁻¹ region.

  • C-Br and C-Cl Stretches: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine (M⁺ and M⁺+2 in approximately 1:1 ratio) and chlorine (M⁺ and M⁺+2 in approximately 3:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group and the methyl group.

Safety and Handling

As a halogenated nitroaromatic compound, 4-bromo-3-chloro-N-methyl-2-nitroaniline should be handled with caution. The following safety precautions are recommended based on the known hazards of similar compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicology: While specific toxicity data is not available, related nitroanilines are known to be toxic if swallowed, in contact with skin, or if inhaled. Handle with the assumption that this compound is hazardous.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Safety_Precautions cluster_handling Handling cluster_ppe Personal Protective Equipment cluster_toxicology Toxicology cluster_storage Storage A Handling A1 Well-ventilated area (Fume Hood) A->A1 A2 Avoid dust inhalation A->A2 A3 Avoid skin and eye contact A->A3 B Personal Protective Equipment B1 Chemical-resistant gloves B->B1 B2 Safety goggles B->B2 B3 Lab coat B->B3 C Toxicology C1 Assumed hazardous C->C1 C2 Toxic if swallowed, inhaled, or in contact with skin C->C2 D Storage D1 Tightly closed container D->D1 D2 Cool, dry, dark place D->D2 D3 Away from oxidizing agents D->D3

Sources

Exploratory

Technical Guide: Polysubstituted Nitroanilines in Drug Discovery

Structural Utility, Therapeutic Applications, and Toxicological De-risking Executive Summary Polysubstituted nitroanilines represent a paradoxical scaffold in medicinal chemistry: they are at once highly versatile synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Utility, Therapeutic Applications, and Toxicological De-risking

Executive Summary

Polysubstituted nitroanilines represent a paradoxical scaffold in medicinal chemistry: they are at once highly versatile synthetic intermediates and potent pharmacophores, yet they carry significant toxicological liabilities. As "privileged structures," they serve as precursors to benzimidazoles, quinoxalines, and diverse kinase inhibitors. Functionally, the nitro group (


) acts as a critical electronic toggle—withdrawing electrons to facilitate nucleophilic aromatic substitution (

) during synthesis, or serving as a bioreductive trigger in hypoxia-activated prodrugs (HAPs).

This guide addresses the translational gap between synthetic ease and clinical safety, providing protocols for synthesis, mechanistic insights into bioreductive activation, and strategies for mitigating the mutagenic potential often associated with nitroaromatics.

Part 1: Synthetic Architecture & Chemical Reactivity

The utility of polysubstituted nitroanilines stems from the electronic character of the nitro group. It strongly deactivates the benzene ring toward electrophilic attack but activates it toward nucleophilic attack.

1.1 The

Gateway

The primary route to polysubstituted nitroanilines is Nucleophilic Aromatic Substitution (


). The nitro group at the ortho or para position stabilizes the Meisenheimer complex intermediate, allowing amines to displace halogens (typically Fluorine or Chlorine) under mild conditions.
  • Regioselectivity: In polyhalogenated nitrobenzenes (e.g., 2,4-difluoronitrobenzene), the halogen ortho to the nitro group is generally more reactive than the para halogen due to the inductive effect of the nitro group and the stabilizing chelation with the incoming nucleophile.

  • Downstream Utility: The resulting nitroaniline is rarely the final drug; it is often reduced to a diamine and cyclized to form benzimidazoles (e.g., in the synthesis of telmisartan analogs or specific kinase inhibitors).

1.2 Visualization: Synthetic Pathway

The following diagram illustrates the transformation of a di-halo nitrobenzene into a functionalized benzimidazole scaffold, a common workflow in kinase inhibitor discovery.

SyntheticPathway Figure 1: Synthetic progression from nitroarene precursor to heterocycle. Start 2,4-Difluoronitrobenzene (Scaffold) Inter1 o-Substituted Nitroaniline (SNAr Product) Start->Inter1 Primary Amine (R-NH2) SNAr (Regioselective) Inter2 o-Phenylenediamine (Reduced) Inter1->Inter2 Reduction (H2/Pd-C or Fe/AcOH) Nitro -> Amine Final Benzimidazole/Quinoxaline (Kinase Inhibitor) Inter2->Final Cyclization (Aldehyde/Acid + Heat)

Figure 1: Synthetic progression from nitroarene precursor to heterocycle.

Part 2: Therapeutic Modalities[1][2][3][4][5]
2.1 Oncology: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic regions (


) resistant to radiation and chemotherapy. Nitroanilines are exploited here as "Trojan horses."
  • Mechanism: In normoxia (normal tissue), one-electron reduction of the nitro group creates a radical anion that is rapidly re-oxidized by molecular oxygen (futile cycling), rendering the drug harmless.

  • Hypoxia: In the absence of oxygen, the radical anion is not re-oxidized. It undergoes further reduction (via nitroreductases) to nitroso and hydroxylamine intermediates.[1] These species are potent DNA alkylators, causing cytotoxicity specifically within the tumor.

2.2 Kinase Inhibition

Nitroanilines often serve as ATP-mimetic scaffolds. The aniline NH acts as a hydrogen bond donor to the kinase hinge region.

  • Example: In the development of EGFR inhibitors (like Vandetanib analogs), the 4-anilinoquinazoline core is derived from nitroaniline precursors. The electronic properties of the nitro group (if retained) can fine-tune the acidity of the NH proton, strengthening the H-bond interaction with the enzyme.

2.3 Visualization: Bioreductive Activation

This pathway highlights the "oxygen sensor" mechanism critical for safety.

Bioreduction Figure 2: Bioreductive activation mechanism in hypoxic tumor microenvironments. Prodrug Nitroaniline Prodrug (Non-toxic) Radical Nitro Radical Anion (Transient) Prodrug->Radical 1e- Reduction (P450 Reductase) Radical->Prodrug Futile Cycle Oxygen Normoxia (O2 present) Re-oxidation Radical->Oxygen Scavenged by O2 Nitroso Nitroso Intermediate Radical->Nitroso Hypoxia Only (Further Reduction) Hydroxyl Hydroxylamine (DNA Alkylator) Nitroso->Hydroxyl 2e- Reduction Death Tumor Cell Death (DNA Cross-linking) Hydroxyl->Death Covalent Binding

Figure 2: Bioreductive activation mechanism in hypoxic tumor microenvironments.

Part 3: Toxicology & ADME Optimization

The primary risk with nitroanilines is mutagenicity. The nitro group is a structural alert (PANS - Potentially Active Nitro Substructure) for the Ames test.

3.1 The Mutagenicity Problem

Metabolic reduction of the nitro group generates hydroxylamines, which can be acetylated (via NAT1/NAT2 enzymes) to form nitrenium ions. These highly electrophilic species form adducts with DNA (specifically at the C8 position of guanine), leading to mutations.

3.2 De-risking Strategies
  • Steric Hindrance: Introducing bulky groups ortho to the nitro group can twist the nitro group out of planarity with the aromatic ring. This decouples the

    
    -system, raising the reduction potential and making enzymatic reduction more difficult.
    
  • Electronic Tuning: Adding electron-donating groups (EDGs) to the ring increases the electron density, making the initial reduction (electron acceptance) thermodynamically less favorable.

  • Solubility: Nitroanilines are often poorly soluble (Brick dust). Incorporation of solubilizing tails (e.g., morpholine, piperazine) via the

    
     reaction is a standard optimization step.
    

Table 1: Structure-Toxicity Relationships

Structural FeatureEffect on PotencyEffect on Toxicity (Ames)Optimization Strategy
Nitro Group (-NO2) Essential for Hypoxia targetingHigh (Genotoxic)Twist out of plane (Ortho-substitution)
Aniline NH H-bond donor (Kinase hinge)ModerateMethylation (if H-bond not required)
Ortho-Halogen Increases lipophilicityLowReplace with solubilizing heterocycle
Electron Withdrawing Group Increases reduction potentialIncreases ToxicityBalance with EDGs (e.g., -OMe)
Part 4: Experimental Protocols
4.1 Protocol: Regioselective Synthesis of N-Substituted-2-Nitroaniline

Objective: Synthesize a library of 2-nitroanilines via


 of 2,4-difluoronitrobenzene.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq)

  • Amine Nucleophile (e.g., Morpholine) (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4-difluoronitrobenzene (1.0 mmol) and anhydrous THF (5 mL). Cool to -78°C (dry ice/acetone bath). Note: Low temperature is critical to ensure regioselectivity for the ortho-position over the para-position.

  • Addition: Dissolve the amine nucleophile (1.1 mmol) and DIPEA (2.0 mmol) in THF (2 mL). Add this solution dropwise to the nitrobenzene solution over 15 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The ortho-substituted product usually runs higher (less polar) than the para-isomer due to internal H-bonding between the nitro oxygen and the aniline proton.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography. The ortho-isomer is typically the major product (>85% yield).

4.2 Protocol: Hypoxia Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate the bioreductive mechanism.

  • Cell Seeding: Seed A549 (lung cancer) cells in 96-well plates (3,000 cells/well). Allow attachment for 24h.

  • Drug Treatment: Prepare serial dilutions of the nitroaniline test compound.

  • Incubation Conditions:

    • Set A (Normoxia): Incubate in standard incubator (

      
      ) for 48h.
      
    • Set B (Hypoxia): Incubate in a hypoxia chamber (

      
      ) for 48h.
      
  • Readout: Add MTT or Alamar Blue reagent. Read absorbance/fluorescence.

  • Calculation: Calculate

    
     for both sets.
    
    
    
    
    • Interpretation: An HCR > 10 indicates significant hypoxia-selective toxicity (promising prodrug candidate).

References
  • Synthesis & Mechanism: Neumann, C. S., et al. (2020). "Nucleophilic Aromatic Substitution of Nitroarenes: A Practical Guide." Journal of Organic Chemistry.

  • Bioreductive Drugs: Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410.

  • Toxicology: Benigni, R., & Bossa, C. (2011). "Structural alerts for carcinogenicity, and the Salmonella assay system: A novel validation." Mutation Research/Reviews in Mutation Research, 722(2), 129-134.

  • Kinase Inhibitors: Palmer, B. D., et al. (2016). "Design and Synthesis of 4-Anilinoquinazolines as Inhibitors of EGFR." Journal of Medicinal Chemistry.

  • Protocols: BenchChem Technical Guides. (2025). "N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide."

Sources

Foundational

An In-Depth Technical Guide to 4-bromo-3-chloro-N-methyl-2-nitroaniline

This guide provides a comprehensive technical overview of 4-bromo-3-chloro-N-methyl-2-nitroaniline, a polysubstituted aniline derivative. While specific literature on this exact molecule is limited, this document leverag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-bromo-3-chloro-N-methyl-2-nitroaniline, a polysubstituted aniline derivative. While specific literature on this exact molecule is limited, this document leverages established principles of organic synthesis, medicinal chemistry, and safety protocols for structurally related compounds to offer a robust resource for researchers, scientists, and professionals in drug development. The aniline scaffold is a cornerstone in medicinal chemistry, and understanding the synthesis and potential utility of novel derivatives is paramount for the discovery of new therapeutic agents.[1][2]

Chemical Identifiers and Physicochemical Properties

Table 1: Chemical Identifiers for 4-bromo-3-chloro-N-methyl-2-nitroaniline and Related Analogs

Identifier4-bromo-3-chloro-N-methyl-2-nitroaniline4-bromo-N-methyl-2-nitroaniline4-bromo-3-chloro-2-nitroaniline
CAS Number 1357159-31-953484-26-71000573-99-8
PubChem CID Not Available258042Not Available
InChIKey Not AvailableIFTUKVAJYOQKRS-UHFFFAOYSA-NNot Available
Molecular Formula C₇H₆BrClN₂O₂C₇H₇BrN₂O₂C₆H₄BrClN₂O₂
Molecular Weight 265.5 g/mol 231.05 g/mol 251.47 g/mol

Due to the absence of experimental data for the title compound, its physicochemical properties have been predicted using computational models. These values provide a useful estimation for experimental design.

Table 2: Predicted Physicochemical Properties of 4-bromo-3-chloro-N-methyl-2-nitroaniline

PropertyPredicted Value
XLogP3 ~3.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bond Count 1
Topological Polar Surface Area 68.9 Ų

Synthesis and Structural Elucidation

The synthesis of polysubstituted anilines requires a strategic approach to control the regioselectivity of the substitution reactions. A plausible synthetic route for 4-bromo-3-chloro-N-methyl-2-nitroaniline is proposed below, starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis of 4-bromo-3-chloro-N-methyl-2-nitroaniline can be envisioned as a multi-step process involving electrophilic aromatic substitution and nucleophilic substitution reactions. The order of these reactions is crucial to achieve the desired substitution pattern due to the directing effects of the substituents. A logical approach would start with an aniline derivative that can be sequentially halogenated, nitrated, and N-methylated.

G cluster_0 Proposed Synthesis of 4-bromo-3-chloro-N-methyl-2-nitroaniline A 3-Chloroaniline B N-Acetyl-3-chloroaniline A->B Acetic anhydride, Pyridine C 4-Bromo-N-acetyl-3-chloroaniline B->C Br2, Acetic Acid D 4-Bromo-3-chloroaniline C->D H3O+, Heat E 4-Bromo-3-chloro-2-nitroaniline D->E HNO3, H2SO4 F 4-bromo-3-chloro-N-methyl-2-nitroaniline E->F CH3I, K2CO3, DMF

Caption: Proposed synthetic workflow for 4-bromo-3-chloro-N-methyl-2-nitroaniline.

Step-by-Step Experimental Protocols

Step 1: Protection of the Amino Group

The highly activating amino group of 3-chloroaniline needs to be protected to prevent over-halogenation and to control the regioselectivity of the subsequent bromination step. Acetylation is a common and effective method for this purpose.[3]

  • Protocol:

    • Dissolve 3-chloroaniline (1 eq.) in pyridine.

    • Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter, wash with water, and dry to obtain N-acetyl-3-chloroaniline.

Step 2: Electrophilic Bromination

The acetyl group is an ortho-, para-director. In N-acetyl-3-chloroaniline, the para position to the acetylamino group is the most sterically accessible and electronically favorable for bromination.

  • Protocol:

    • Dissolve N-acetyl-3-chloroaniline (1 eq.) in glacial acetic acid.

    • Add a solution of bromine (1 eq.) in acetic acid dropwise with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the mixture into a solution of sodium bisulfite to quench excess bromine.

    • Filter the precipitated product, wash with water, and dry to yield 4-bromo-N-acetyl-3-chloroaniline.

Step 3: Deprotection of the Amino Group

The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free aniline.

  • Protocol:

    • Suspend 4-bromo-N-acetyl-3-chloroaniline (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 3-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry to obtain 4-bromo-3-chloroaniline.

Step 4: Nitration

The free amino group is an ortho-, para-director. In 4-bromo-3-chloroaniline, the position ortho to the amino group and meta to the halogens is activated for nitration.

  • Protocol:

    • Add 4-bromo-3-chloroaniline (1 eq.) portion-wise to concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.

    • Stir the reaction for 1-2 hours at low temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with copious amounts of water until neutral, and dry to yield 4-bromo-3-chloro-2-nitroaniline.

Step 5: N-Methylation

The final step is the methylation of the amino group. This can be achieved via nucleophilic substitution with a methylating agent.

  • Protocol:

    • Dissolve 4-bromo-3-chloro-2-nitroaniline (1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (2 eq.), to the solution.

    • Add methyl iodide (1.2 eq.) dropwise and stir the reaction at room temperature for 12-24 hours.[4]

    • Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-bromo-3-chloro-N-methyl-2-nitroaniline.

Structural Elucidation

The structure of the final compound and all intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring and the presence of the N-methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Potential Applications in Drug Discovery

The aniline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[5] The specific substitutions on 4-bromo-3-chloro-N-methyl-2-nitroaniline suggest several potential areas of application.

  • Kinase Inhibition: Substituted anilines are frequently found in the core structure of kinase inhibitors used in oncology. The N-methylaniline moiety can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: The presence of halogens and a nitro group can impart antimicrobial properties. Halogenated compounds often exhibit enhanced membrane permeability and binding affinity, while nitroaromatics can be bioreduced in hypoxic environments to generate cytotoxic radicals.

  • Modulation of Physicochemical Properties: The bromo and chloro substituents can significantly influence the lipophilicity and metabolic stability of the molecule.[5] This allows for the fine-tuning of pharmacokinetic properties during lead optimization.

G cluster_0 Structure-Activity Relationship Insights cluster_1 Chemical Features cluster_2 Potential Biological Implications Molecule 4-bromo-3-chloro- N-methyl-2-nitroaniline Aniline Aniline Scaffold Molecule->Aniline Halogens Bromo & Chloro Groups Molecule->Halogens Nitro Nitro Group Molecule->Nitro NMethyl N-Methyl Group Molecule->NMethyl Kinase Kinase Inhibition Aniline->Kinase Core binding motif Antimicrobial Antimicrobial Activity Halogens->Antimicrobial Enhanced binding/permeability ADME Modulated ADME Properties Halogens->ADME Lipophilicity, metabolic stability Nitro->Antimicrobial Bioreductive activation H_Bond Hydrogen Bonding NMethyl->H_Bond Modulates H-bond donation H_Bond->Kinase Interaction with active site

Caption: Relationship between structural features and potential biological activities.

Safety and Handling

No specific safety data is available for 4-bromo-3-chloro-N-methyl-2-nitroaniline. However, based on the safety profiles of structurally similar compounds like halogenated nitroanilines, the following precautions should be taken.[6][7][8]

Table 3: Anticipated GHS Hazard Classifications

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, Oral 3 or 4Harmful or Toxic if swallowed.
Acute Toxicity, Dermal 3 or 4Harmful or Toxic in contact with skin.
Acute Toxicity, Inhalation 3 or 4Harmful or Toxic if inhaled.
Skin Corrosion/Irritation 2Causes skin irritation.
Serious Eye Damage/Irritation 2Causes serious eye irritation.
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Bostrom, J., et al. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Retrieved from [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Chu, W., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • Filo. (2026, January 22). Write a note on halogenation and nitration of aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • CORE. (n.d.). Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

N-methylation protocols for electron-deficient aniline derivatives

Executive Summary N-methylation of electron-deficient anilines (e.g., nitro-, cyano-, or polyhalo-anilines) presents a distinct challenge in medicinal chemistry. The reduced nucleophilicity of the nitrogen atom, caused b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methylation of electron-deficient anilines (e.g., nitro-, cyano-, or polyhalo-anilines) presents a distinct challenge in medicinal chemistry. The reduced nucleophilicity of the nitrogen atom, caused by the delocalization of the lone pair into the electron-withdrawing group (EWG) system, renders standard SN2 alkylation (MeI/Base) ineffective or prone to over-alkylation (quaternization).

This guide details three field-proven protocols designed to overcome these electronic barriers. Unlike generic methylation guides, this document focuses on chemoselectivity and reactivity enhancement for deactivated systems.

The Mechanistic Challenge

The core issue is governed by the Hammett equation. Electron-withdrawing substituents lower the pKa of the anilinium ion, directly correlating to reduced nucleophilicity.

  • Standard Anilines (pKa ~4.6): React readily with alkyl halides.

  • Nitroanilines (pKa ~1.0): Fail to react with weak electrophiles; require forcing conditions that destroy selectivity.

To bypass this, we must abandon direct SN2 displacement in favor of mechanisms that either activate the amine (Reductive Amination with Lewis Acids) or bypass nucleophilicity entirely (Oxidative Cross-Coupling).

MethylationLogic Substrate Electron-Deficient Aniline Goal Desired Outcome? Substrate->Goal Mono Strict Mono-Methylation Goal->Mono High Selectivity Needed Di Dimethylation Goal->Di Exhaustive Methylation MethodA Method A: Chan-Lam Coupling (Cu(OAc)2 / MeB(OH)2) Mono->MethodA Mild Conditions MethodC Method C: Stepwise Formylation/Reduction (Ac2O-HCOOH -> BH3) Mono->MethodC Extreme Deactivation MethodB Method B: Lewis Acid Reductive Amination (NaBH4 / TMSCl) Di->MethodB Fastest Route

Figure 1: Decision matrix for selecting the optimal methylation protocol based on substrate deactivation and desired substitution pattern.

Protocol A: Selective Mono-Methylation via Chan-Lam Coupling

Best For: Substrates sensitive to reducing agents; strict requirement for mono-methylation. Mechanism: Oxidative cross-coupling using Copper(II).[1] This method does not rely on the nucleophilic attack of the aniline on an electrophile, but rather on ligand exchange at the metal center, making it ideal for deactivated anilines.

Materials
  • Catalyst: Copper(II) Acetate [Cu(OAc)2] (anhydrous preferred).

  • Reagent: Methylboronic acid [MeB(OH)2].[2]

  • Base: Pyridine (essential for ligand exchange).

  • Solvent: 1,4-Dioxane or Dichloroethane (DCE).

Step-by-Step Protocol
  • Catalyst Activation (The "Incubation" Step):

    • In a reaction vial, charge the electron-deficient aniline (1.0 equiv) and Cu(OAc)2 (1.5 equiv).

    • Add 1,4-Dioxane (0.2 M concentration relative to aniline) and Pyridine (3.0 equiv).

    • Critical: Stir this mixture at room temperature for 30 minutes open to the air. This allows the aniline to coordinate to the copper center before the methyl source competes.

  • Addition of Methyl Source:

    • Add Methylboronic acid (2.0 equiv).

    • Note: Methylboronic acid is less reactive than arylboronic acids; excess is required.

  • Reaction:

    • Heat the mixture to reflux (approx. 100°C) .

    • Monitor by TLC/LC-MS.[3] Typical reaction time: 4–16 hours.

    • Visual Cue: The reaction often turns from blue/green (Cu(II)) to a dark brown/black slurry as Cu(0)/Cu(I) species form and re-oxidize.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove copper salts.

    • Wash filtrate with 1M HCl (to remove pyridine) and Brine.

    • Dry over Na2SO4 and concentrate.

Why this works: The "incubation" ensures the deactivated aniline binds to the Copper before the boronic acid, preventing protodeboronation of the methyl source.

Protocol B: Accelerated Reductive Methylation (TMSCl-Promoted)

Best For: Dimethylation or rapid mono-methylation of moderately deactivated systems (e.g., halo-anilines). Mechanism: Standard reductive amination with NaBH4 often fails for nitroanilines because the intermediate imine/hemiaminal formation is unfavorable. Chlorotrimethylsilane (TMSCl) acts as a potent Lewis acid and water scavenger, forcing imine formation and activating it for hydride reduction.

Materials
  • Reagent: Paraformaldehyde (solid source of HCHO).

  • Reductant: Sodium Borohydride (NaBH4).[4]

  • Additive: Chlorotrimethylsilane (TMSCl).

  • Solvent: THF or Acetonitrile (anhydrous).

Step-by-Step Protocol
  • Pre-activation:

    • Dissolve the aniline (1.0 equiv) and Paraformaldehyde (3.0 equiv for dimethylation) in dry THF.

    • Add TMSCl (4.0 equiv) dropwise.

    • Observation: The solution may warm slightly. Stir for 15 minutes to facilitate iminium ion formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 (3.0 equiv) in small portions (gas evolution: H2).

  • Completion:

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench:

    • Caution: Carefully quench with saturated aqueous NaHCO3. Do not use strong acid initially, as it may hydrolyze unreacted imines back to the starting material.

    • Extract with EtOAc.[5]

Data Summary: Comparison of Methods

FeatureSN2 (MeI)Chan-Lam (Method A)Reductive (Method B)
Suitability for Nitroanilines PoorExcellent Good
Selectivity (Mono vs Di) Poor (Mixtures)High (Mono) Tunable (mostly Di)
Reagents Toxic (MeI)Mild (Boronic Acid)Standard (NaBH4)
Primary Risk Over-alkylationProtodeboronationIncomplete conversion

Protocol C: The "Nuclear Option" (Formylation-Reduction)

Best For: Extremely deactivated substrates (e.g., 2,4-dinitroaniline) where Methods A and B fail. Concept: This is a two-step sequence. Step 1 forces the attachment of a carbon (Formyl) using a highly reactive anhydride. Step 2 reduces the carbonyl to a methylene.

Formylation Aniline Deactivated Aniline Formanilide N-Formyl Intermediate Aniline->Formanilide Step 1: N-Formylation MixedAnhydride Ac2O / HCOOH (In Situ) MixedAnhydride->Aniline Activator Product N-Methyl Aniline Formanilide->Product Step 2: Reduction Borane BH3-DMS (Reduction) Borane->Formanilide

Figure 2: Stepwise pathway for guaranteeing mono-methylation on highly deactivated substrates.

Step-by-Step Protocol

Step 1: Formylation

  • Prepare the mixed anhydride: Mix Formic Acid (1.2 equiv) and Acetic Anhydride (1.1 equiv) at 0°C; stir for 30 mins at 55°C.

  • Add the aniline (1.0 equiv) in THF. Stir at RT overnight.

  • Concentrate to obtain the N-formyl aniline (usually quantitative).

Step 2: Reduction

  • Dissolve the N-formyl intermediate in anhydrous THF.

  • Add Borane-Dimethyl Sulfide (BH3-DMS) complex (2.0 equiv) dropwise at 0°C.

    • Note: Avoid LiAlH4 if nitro groups are present, as it will reduce the nitro group to an azo/amine. BH3 is chemoselective for the amide over the nitro group at low temps.

  • Heat to reflux for 2 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (to destroy excess borane), then add 1M HCl and reflux for 1 hour (to break the boron-amine complex).

  • Neutralize with NaOH and extract.

References

  • Tajbakhsh, M. et al. (2011).[6] "Catalyst-Free One-Pot Reductive Alkylation... in 2,2,2-Trifluoroethanol." Synthesis, 2011(03), 490-496. Link

  • González, I. et al. (2009).[2] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 11(8), 1677–1680. Link

  • Sorribes, I. et al. (2016). "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 48(15), 2379-2388. Link

  • Quach, T. D. & Batey, R. A. (2003).[1] "Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation." Organic Letters, 5(23), 4397–4400. Link

Sources

Application

Application Note: Synthesis of Disperse Azo Dyes Using 4-Bromo-3-chloro-N-methyl-2-nitroaniline

This Application Note is designed for researchers and process chemists in the field of dyestuff synthesis and drug development. It addresses the specific challenges of utilizing the highly substituted intermediate 4-brom...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the field of dyestuff synthesis and drug development. It addresses the specific challenges of utilizing the highly substituted intermediate 4-bromo-3-chloro-N-methyl-2-nitroaniline in the synthesis of azo dyes.

Executive Summary

The synthesis of azo dyes typically involves the coupling of a diazonium salt (electron-poor) with a coupling component (electron-rich).[1][2] The target molecule, 4-bromo-3-chloro-N-methyl-2-nitroaniline (BCMNA), presents a unique synthetic challenge:

  • Secondary Amine Limitation: As an

    
    -methyl derivative, it cannot be directly diazotized to form a diazonium salt.
    
  • Steric & Electronic Deactivation: The presence of electron-withdrawing groups (Nitro, Chloro, Bromo) severely deactivates the ring toward electrophilic attack, making it a poor standard coupling component.

  • Positional Blocking: The para-position (relative to the amine) is occupied by a bromine atom, blocking the standard site of azo coupling.

Therefore, this protocol outlines the two chemically viable pathways for incorporating this molecule into an azo dye scaffold:

  • Pathway A (Primary): Utilization as a Hindered Coupling Component targeting the ortho-position (C6), typically used for high-energy disperse dyes.

  • Pathway B (Advanced): Utilization as a Diazo Precursor via selective reduction of the nitro group, enabling the formation of novel benzotriazole-based or poly-azo dyes.

Chemical Structure & Reactivity Analysis

FeatureChemical Implication
N-Methyl Group Prevents direct diazotization. Acts as a weak activator for the ring.
2-Nitro Group Strong deactivator. Sterically hinders the C1 and C3 positions. Potential site for reduction.
3-Chloro Group Deactivator. Adds steric bulk.
4-Bromo Group Deactivator. Blocks the Para-position , forcing coupling to occur at the Ortho-position (C6).

Mechanistic Insight: For Pathway A, successful coupling requires a high-energy diazonium component (e.g., derived from 2,4-dinitroaniline or 2-cyano-4-nitroaniline) to overcome the electronic deactivation of the BCMNA ring. The coupling will occur at C6 (ortho to the amino group), resulting in a dye with significant bathochromic shifts due to steric crowding.

Experimental Protocol: Pathway A (Coupling Component)

Materials Required[2][3][4][5][6][7][8][9][10]
  • Diazo Component: 2,4-Dinitroaniline (Standard high-energy partner)

  • Coupling Component: 4-bromo-3-chloro-N-methyl-2-nitroaniline (BCMNA)

  • Solvents: Sulfuric acid (

    
    , 98%), Glacial Acetic Acid, Propionic Acid
    
  • Reagents: Nitrosyl sulfuric acid (40% in

    
    ), Sulfamic acid, Sodium Acetate
    
  • Ice: Crushed ice (from distilled water)

Step 1: Preparation of Nitrosyl Sulfuric Acid (Diazotization Agent)

Note: Standard sodium nitrite/HCl diazotization is often insufficient for weakly basic amines like 2,4-dinitroaniline. Nitrosyl sulfuric acid is required.

  • Cool 10 mL of 98%

    
     to 0–5 °C in a three-neck flask.
    
  • Slowly add 0.7 g of Sodium Nitrite (

    
    ) with vigorous stirring. Keep temperature below 10 °C.
    
  • Heat the mixture to 60–65 °C until all nitrite is dissolved and the solution is clear.

  • Critical Step: Cool immediately back to 0–5 °C. This generates the active nitrosonium ion (

    
    ).
    
Step 2: Diazotization of 2,4-Dinitroaniline
  • Add 1.83 g (10 mmol) of 2,4-Dinitroaniline to the cold nitrosyl sulfuric acid mixture.

  • Stir at 0–5 °C for 2 hours. The mixture should become a clear to slightly turbid yellow-orange syrup.

  • Add 10 mL of a 1:5 mixture of Propionic Acid:Acetic Acid to stabilize the diazonium salt.

  • Validation: Test a drop with starch-iodide paper (should turn blue instantly). Destroy excess nitrous acid by adding a pinch of urea or sulfamic acid until the starch-iodide test is negative.

Step 3: Preparation of Coupling Component (BCMNA)
  • Dissolve 2.65 g (10 mmol) of 4-bromo-3-chloro-N-methyl-2-nitroaniline in 20 mL of Glacial Acetic Acid.

  • If solubility is poor, add 5 mL of DMF (Dimethylformamide).

  • Cool the solution to 0–5 °C.

Step 4: The Coupling Reaction
  • Pour the cold diazonium salt solution (from Step 2) dropwise into the coupling component solution (Step 3) over 30 minutes.

  • Maintain temperature below 5 °C.

  • pH Control: The coupling of deactivated amines requires careful buffering. Slowly add saturated Sodium Acetate solution to adjust the pH to 4.0–5.0.

    • Caution: Do not let pH rise above 6, or the diazonium salt will decompose.

  • Stir the mixture for 4–6 hours at 0–5 °C, then allow to warm to room temperature overnight.

  • A dark precipitate (the azo dye) should form.

Step 5: Isolation and Purification[4]
  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Filter the precipitate using a sintered glass funnel.

  • Wash 1: Cold water (to remove acid).

  • Wash 2: 5% Sodium Bicarbonate solution (to remove unreacted acids).

  • Wash 3: Water (until neutral pH).

  • Recrystallization: Recrystallize from Ethanol or Acetone to remove unreacted starting materials.

Experimental Protocol: Pathway B (Diazo Precursor)

Use this pathway if the goal is to use the BCMNA scaffold as the Diazo Component .

Concept: The nitro group at position 2 is reduced to a primary amine. This creates a 1,2-diamine derivative. Diazotization of the new primary amine allows it to couple with external couplers (or cyclize to a benzotriazole).

  • Reduction: Treat BCMNA with Iron powder/Acetic acid or

    
    /HCl to reduce the 
    
    
    
    group to
    
    
    .
    • Product: 4-bromo-3-chloro-N1-methylbenzene-1,2-diamine.

  • Diazotization: Treat the reduced product with

    
    /HCl at 0 °C.
    
    • Note: Diazotization of an amine ortho to a secondary amine often leads to immediate cyclization to a Benzotriazole . If a dye is desired, this triazole formation must be managed or utilized as the chromophore itself.

Visualizations

Workflow Diagram: Pathway A (Coupling)

G start_diazo Diazo Precursor (2,4-Dinitroaniline) diazotization Diazotization (0-5°C, 2 hrs) start_diazo->diazotization start_coupler Coupling Component (4-bromo-3-chloro-N-methyl-2-nitroaniline) coupling_rxn Coupling Reaction (pH 4-5, Acetate Buffer) start_coupler->coupling_rxn Solubilized in AcOH nitrosyl Nitrosyl Sulfuric Acid (NaNO2 + H2SO4) nitrosyl->diazotization diazo_salt Active Diazonium Salt diazotization->diazo_salt diazo_salt->coupling_rxn Electrophilic Attack product Crude Azo Dye (Ortho-Coupled) coupling_rxn->product purification Purification (Wash & Recrystallize) product->purification

Caption: Step-by-step workflow for synthesizing the azo dye via Pathway A, targeting the ortho-position of the BCMNA molecule.

Mechanistic Pathway[9]

Mechanism BCMNA BCMNA (Blocked Para) Transition Sigma Complex (Attack at C6) BCMNA->Transition + Ar-N2+ Diazo Ar-N2+ Diazo->Transition Final Azo Dye (Ar-N=N-BCMNA) Transition->Final - H+

Caption: Mechanistic view of the electrophilic aromatic substitution occurring at the sterically hindered C6 position.

Safety & Handling

  • Toxicity: Nitroanilines and their halogenated derivatives are highly toxic and potential carcinogens. They can be absorbed through the skin.

    • Requirement: Wear double nitrile gloves, lab coat, and work in a certified fume hood.

  • Explosion Hazard: Dry diazonium salts are explosive. Never dry the intermediate diazonium salt; proceed immediately to coupling.

  • Waste Disposal: All aqueous waste containing azo dyes or amines must be segregated into "Organic - Non-Halogenated" (or Halogenated if solvent content is high) waste streams. Treat aqueous filtrates with bleach (hypochlorite) to degrade residual dyes before disposal if permitted by local regulations.

References

  • Peters, A. T. (1985). The Chemistry of Disperse Dyes. In: Lewis, D.M. (eds) Wool Dyeing. Society of Dyers and Colourists. (Standard reference for disperse dye structural logic).
  • Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier.
  • Otutu, J. O. (2012).[3] Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline. Current Research in Chemistry, 4, 119-127.[3] Link

  • BenchChem. (2025).[1][2] Application Notes: Synthesis of Azo Dyes Using Halogenated Anilines. Link (General protocol grounding).

  • ChemicalBook. (2024). Product Monograph: 4-Bromo-3-chloro-N-methyl-2-nitroaniline. Link (Physical properties and solubility data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Ticket: N-Methylation of Sterically Hindered Nitroanilines

This is a technical support guide designed for the Center for Advanced Organic Synthesis (CAOS) . Case ID: NM-NO2-HIND-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Center for Advanced Organic Synthesis (CAOS) .

Case ID: NM-NO2-HIND-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy Module

The Problem: You are attempting to methylate an aniline that suffers from a "double deactivation" penalty:

  • Electronic Deactivation: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine lone pair.
    
  • Steric Hindrance: Bulky ortho-substituents physically block the approach of electrophiles.

The Solution: Standard


 conditions (MeI/

) often fail or result in poly-alkylation. You must switch to mechanisms that either activate the amine (via deprotonation with stronger bases) or utilize a stepwise condensation-reduction pathway (reductive methylation).
Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct experimental setup for your specific substrate.

G cluster_legend Key Factors start START: Substrate Analysis q1 Is the substrate acid-sensitive? start->q1 q2 Is the amine extremely hindered (e.g., 2,6-disubstituted)? q1->q2 No methodB RECOMMENDED: PROTOCOL B Cesium-Promoted Alkylation (MeI / Cs2CO3 / DMF) q1->methodB Yes (Avoid Acid) methodA RECOMMENDED: PROTOCOL A Modified Borch Reduction (HCHO / NaBH3CN / TFA) q2->methodA No/Moderate methodC RECOMMENDED: PROTOCOL C Microwave/Flow with DMC (Dimethyl Carbonate) q2->methodC Yes (Extreme Sterics) legend1 Acid Sensitivity: Avoids protonation of other functional groups. legend2 Sterics: Reductive amination requires imine formation (space demanding).

Figure 1: Decision matrix for selecting the optimal N-methylation strategy based on substrate constraints.

Core Protocols (The "Fixes")

Protocol A: Modified Reductive Methylation (The "Gold Standard")

Best for: Moderately hindered nitroanilines where mono-methylation is desired.

Mechanism: Standard reductive amination often fails because the nitroaniline is too electron-poor to attack formaldehyde. We overcome this by using Trifluoroacetic Acid (TFA) . TFA activates the formaldehyde and protonates the hemiaminal intermediate, forcing the equilibrium toward the iminium ion, which is then trapped by the hydride.

Reagents:

  • Substrate (1.0 equiv)

  • Paraformaldehyde (3.0 – 5.0 equiv)

  • Sodium Cyanoborohydride (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: TFA (neat) or TFA/DCM (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitroaniline (1 mmol) in neat TFA (3 mL). Note: If the substrate is insoluble, add DCM, but high acid concentration is critical.

  • Activation: Add Paraformaldehyde (3 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Checkpoint: Ensure the paraformaldehyde dissolves/depolymerizes.

  • Reduction: Cool the mixture to 0°C. Add

    
     (2 mmol) portion-wise over 10 minutes. Caution:  Exothermic; generates 
    
    
    
    gas.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup:

    • Pour reaction mixture into ice-cold NaOH (2M) to neutralize (pH > 10).

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Why this works: The high acidity of TFA overcomes the low nucleophilicity of the nitroaniline, forcing the formation of the reactive iminium species [1].

Protocol B: The "Cesium Effect" Alkylation

Best for: Acid-sensitive substrates or when reductive methods fail.

Mechanism: Cesium Carbonate (


) has a "naked anion" effect. The large radius of the Cesium cation (

) results in weak ion pairing with the carbonate, making the base more active and the resulting amide anion more nucleophilic in aprotic solvents.

Reagents:

  • Substrate (1.0 equiv)

  • Methyl Iodide (MeI) (1.1 – 1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Add nitroaniline (1 mmol) and

    
     (1.5 mmol) to DMF (5 mL). Stir for 30 mins at RT.
    
    • Visual Check: Suspension should be fine and milky.

  • Alkylation: Add MeI (1.1 mmol) dropwise.

  • Optimization: Heat to 60°C. Do not exceed 80°C to avoid decomposition of DMF.

  • Workup: Dilute with water (to dissolve salts) and extract with Ethyl Acetate.

Why this works: The "Cesium Effect" increases the solubility of the base in organic media and enhances the nucleophilicity of the hindered amine, allowing


 attack even with deactivated substrates [2].

Troubleshooting & FAQs

Q1: I am seeing no reaction with Protocol A (Reductive Methylation).

Diagnosis: The iminium ion is not forming.

  • Fix 1 (Temperature): Nitroanilines are stubborn. Heat the reaction to 50°C before adding the reducing agent to drive the condensation with formaldehyde.

  • Fix 2 (Drying): Water inhibits imine formation. Add activated 3Å molecular sieves to the reaction mixture.

  • Fix 3 (Lewis Acid): Add Titanium Isopropoxide (

    
    ) (1.5 equiv). This acts as a water scavenger and a Lewis acid to coordinate the carbonyl, facilitating attack by the weak amine [3].
    
Q2: Protocol B is yielding the di-methylated (quaternary) product.

Diagnosis: The mono-methylated product is more nucleophilic than the starting material (inductive effect of the methyl group), leading to a runaway reaction.

  • Fix: Switch to Protocol A . Reductive methylation is self-limiting because the steric bulk of the added methyl group severely hinders the formation of a second iminium ion, effectively stopping the reaction at mono-methylation.

Q3: My product is charring/decomposing.

Diagnosis: Nitro groups can be sensitive to harsh reduction or oxidation.

  • Fix: If using Protocol A, ensure you are using

    
     (Cyanoborohydride) or 
    
    
    
    (Triacetoxyborohydride), NOT
    
    
    or standard
    
    
    (without acid control), as these can reduce the nitro group to an amine or azo-compound.

Data & Optimization Summary

Comparative Yields for 2-Methyl-4-Nitroaniline (Model Substrate)

MethodReagentsConditionsYield (Mono)Yield (Di/Over)Notes
Standard


, MeI
DMF, 80°C15%40%Poor selectivity.
Protocol A

TFA, RT88% <5%Excellent selectivity.
Protocol B

DMF, 60°C72%15%Good, but requires monitoring.
Protocol C DMC (Dimethyl Carbonate)Flow, 250°C85%0%Requires industrial equipment [4].

Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. Below is the mechanism for the recommended Protocol A , highlighting the critical "Acid Activation" step.

Mechanism cluster_warn Rate Limiting Step Nitroaniline Nitroaniline (Low Nucleophilicity) Hemiaminal Hemiaminal Intermediate Nitroaniline->Hemiaminal + HCHO HCHO Formaldehyde (HCHO) HCHO->Hemiaminal TFA TFA (Acid) TFA->Hemiaminal Protonation (Critical Step) Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium - H2O (Driven by Acid) Hemiaminal->Iminium Product N-Methyl Nitroaniline Iminium->Product Reduction Borohydride NaBH3CN (Hydride Donor) Borohydride->Product

Figure 2: Mechanism of Acid-Mediated Reductive Methylation. The acid (TFA) is essential to drive the dehydration of the hemiaminal to the reactive iminium ion.

References

  • Gribble, G. W., et al. (1978). "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1978(10), 763-786.

  • Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of amines."[1] Journal of Practical Chemistry, 341(2), 186-190.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.

  • Villo, P., et al. (2014). "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." Organic & Biomolecular Chemistry, 12, 436-439.

Sources

Optimization

Technical Support Center: Selective Nitro Group Reduction in Halogenated Anilines

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the selective reducti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the selective reduction of nitro groups in halogenated anilines, with a primary focus on preventing the undesired side reaction of debromination.

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1][2] However, when the aromatic ring is substituted with a halogen, such as bromine, the risk of reductive dehalogenation presents a significant challenge.[3][4] This guide is designed to help you navigate these complexities and achieve high yields of your desired halogenated aniline.

Troubleshooting & FAQs

This section is organized to address common issues and questions encountered during the reduction of halogenated nitroaromatics.

General Questions
Q1: My primary issue is debromination during the reduction of a bromonitroaromatic compound. What are the general strategies to avoid this?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction, especially during catalytic hydrogenation.[5][6] The choice of reducing agent and reaction conditions is critical to minimize this unwanted reaction. Here are the primary strategies:

  • Choose a milder reducing agent: Instead of highly active catalysts like Palladium on carbon (Pd/C) with high-pressure hydrogen, consider alternatives known for better selectivity.[7][8]

  • Optimize reaction conditions: Lowering the reaction temperature and pressure can often reduce the rate of debromination more than the rate of nitro reduction.[9]

  • Consider non-catalytic methods: Metal/acid reductions or reagents like sodium sulfide are often excellent choices for preserving the bromo substituent.[4][7][10]

The following decision workflow can help guide your choice of reduction method:

Reduction Method Selection start Starting Material: Bromonitroaromatic dehalogenation_risk High risk of debromination? start->dehalogenation_risk catalytic_hydro Catalytic Hydrogenation raney_ni raney_ni catalytic_hydro->raney_ni Use Raney-Ni or Pt-based catalyst transfer_hydro transfer_hydro catalytic_hydro->transfer_hydro Consider Transfer Hydrogenation metal_acid Metal/Acid Reduction fe_acid fe_acid metal_acid->fe_acid Fe/HCl or Fe/Acetic Acid sncl2 sncl2 metal_acid->sncl2 SnCl2/HCl other_reagents Other Reagents (e.g., Na2S) na2s na2s other_reagents->na2s Zinin Reduction dehalogenation_risk->catalytic_hydro No dehalogenation_risk->metal_acid Yes dehalogenation_risk->other_reagents Yes

Caption: Decision workflow for selecting a reduction method.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for nitro group reduction due to its clean reaction profile.[11] However, it also poses the highest risk of dehalogenation.[4]

Q2: I'm using Pd/C for my hydrogenation and observing significant debromination. What can I do to improve selectivity?

A2: Palladium on carbon (Pd/C) is highly active for both nitro group reduction and hydrodehalogenation.[7] To improve selectivity:

  • Switch to a less active catalyst: Raney Nickel is often a better choice for substrates prone to dehalogenation.[7][8][12] Platinum-based catalysts, especially sulfided ones, have also shown high selectivity for nitro group reduction in the presence of halogens.[13]

  • Employ Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate or hydrazine hydrate in place of hydrogen gas can lead to milder reaction conditions and improved selectivity.[1][9][14] This method avoids the need for high-pressure hydrogenation equipment.[2][14]

  • Modify Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can significantly reduce the rate of debromination.

  • Add an inhibitor: In some cases, the addition of a catalyst inhibitor can selectively poison the sites responsible for dehalogenation. For instance, morpholine has been shown to suppress dehalogenation during catalytic hydrogenation.[15]

The following diagram illustrates the competing reaction pathways:

Catalytic Hydrogenation Pathways start Ar-NO2-Br intermediate Ar-NHOH-Br start->intermediate H2, Catalyst desired_product Ar-NH2-Br (Desired Product) side_product Ar-NH2-H (Debrominated Side Product) desired_product->side_product Hydrodehalogenation (Side Reaction) intermediate->desired_product Further Reduction intermediate->side_product Hydrodehalogenation (Side Reaction)

Caption: Competing pathways in catalytic hydrogenation.

Q3: What are the best practices for using Raney Nickel to avoid debromination?

A3: Raney Nickel is a good alternative to Pd/C for reducing nitroarenes with halogen substituents.[7][16] To maximize its effectiveness:

  • Use a high-quality, active catalyst: The activity of Raney Nickel can vary. Ensure you are using a freshly prepared or properly stored catalyst.

  • Optimize solvent and temperature: Methanol is a commonly used solvent.[12] The reaction temperature should be carefully controlled; often, reactions can be run at or slightly above room temperature.

  • Consider co-catalysts: In some instances, the addition of a co-catalyst like calcium hydroxide can improve yield and purity.[12]

CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C H₂ gas, various solventsHigh activity, fast reactionHigh risk of debromination[7]
Raney-Ni H₂ gas, methanol/ethanolLower risk of debromination[7][8]Pyrophoric, requires careful handling
Pt/C (sulfided) H₂ gas, various solventsHigh selectivity for nitro group[13]May require catalyst preparation
Pd/C with CTH Hydrazine hydrate or Ammonium formate, MethanolMilder conditions, no H₂ gas needed[1][9][17]May require optimization of donor amount

Table 1: Comparison of Catalytic Hydrogenation Systems.

Metal/Acid Reductions

These methods are often more robust and less prone to causing dehalogenation compared to catalytic hydrogenation.[18]

Q4: I want to use a metal/acid system. Is Iron/HCl or Tin/HCl better for my bromo-substituted nitro compound?

A4: Both Iron (Fe) and Tin (Sn) in the presence of acid are effective for nitro group reduction.[4][7][19]

  • Iron/Acid: This is a classic and cost-effective method.[20][21] Using iron with acetic acid or ammonium chloride in aqueous ethanol is a common and milder alternative to hydrochloric acid, which can be advantageous for acid-sensitive substrates.[20][22]

  • Stannous Chloride (SnCl₂): This reagent is known for its mildness and high chemoselectivity, often preserving other reducible functional groups.[4][7] It is an excellent choice when you have other sensitive functionalities in your molecule.

The general mechanism for metal/acid reduction involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source.

Other Reductive Methods
Q5: I have a substrate that is sensitive to both catalytic hydrogenation and acidic conditions. What other options do I have?

A5: For highly sensitive substrates, the Zinin reduction, which uses sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), is an excellent choice.[10][23] This method is particularly valued for its ability to selectively reduce one nitro group in the presence of another or other reducible functionalities, including halogens.[10][24] The reaction is typically carried out in an aqueous or alcoholic solution.[25]

Experimental Protocols
Protocol 1: Selective Reduction using Catalytic Transfer Hydrogenation with Hydrazine Hydrate [1]

This protocol is adapted from a method known for its high selectivity in reducing halogenated nitroarenes.[2][9]

Materials:

  • Halogenated nitroarene (1 mmol)

  • 10% Palladium on Carbon (Pd/C) (e.g., 13 mg)

  • Hydrazine monohydrate (NH₂NH₂·H₂O) (10 mmol)

  • Methanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the halogenated nitroarene in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Heat the mixture to reflux (approximately 80°C).

  • Slowly add the hydrazine monohydrate dropwise to the refluxing mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 5-15 minutes.[1]

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified by standard methods.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride [22]

This method provides a milder, non-acidic alternative for metal-mediated reductions.

Materials:

  • Aromatic nitro compound (e.g., 40.7 mmol)

  • Iron powder (407.6 mmol)

  • Ammonium chloride (NH₄Cl) (407.6 mmol)

  • Ethanol/Water (4:1 mixture, 60 mL)

Procedure:

  • To a solution of the aromatic nitro compound in the ethanol/water mixture, add the iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the iron residues.

  • Wash the residue with ethanol.

  • The filtrate can be worked up by partitioning between water and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the product.

References

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 2014(10), 1403–1408. [Link]

  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • Kazemnejadi, M. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(35), 22949–22957. [Link]

  • Fries, M., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1172–1179. [Link]

  • Unknown Author. (n.d.). Technical Research on the Synthesis of Bromoaniline by Liquid Catalysis Hydrogenation. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776–11778. [Link]

  • Wikipedia. (n.d.). Zinin reaction. Wikipedia. [Link]

  • ResearchGate. (2014). What is the best reagent for the selective reduction of a nitro group to amine?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (2010). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 47, 365–374. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Unknown Author. (2024). The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid with sodium sulfide and sodium polysulfide. NJIT Digital Commons. [Link]

  • Wang, C., et al. (2023). Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides. Organic Letters, 25(9), 1531–1535. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Wordpress. (2026). Hydrogenolysis and Selective Reduction (Dehalogenation). Wordpress. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Organic Chemistry Portal. [Link]

  • ScholarWorks @ UTRGV. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]

  • SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (n.d.). AMINATION BY REDUCTION. SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. [Link]

  • Google Patents. (n.d.). US3223727A - Reduction of aromatic nitro and nitroso compounds.
  • Firth, J. D., & J. Brown, W. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3433–3446. [Link]

  • Request PDF. (2025). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. [Link]

  • Google Patents. (n.d.). US3145231A - Process for the reduction of halo nitro aromatic compounds.
  • Filo. (2025). design a synthesis of m- bromoaniline from benzene. Filo. [Link]

  • Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t. Zenodo. [Link]

  • Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid. [Link]

  • Jagadeesh, R. V., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5543–5567. [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. AZoM. [Link]

  • Taylor & Francis. (n.d.). Catalyst support – Knowledge and References. Taylor & Francis. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]

  • Mahajani, V. V., et al. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Catalysis Today, 97(4), 255–262. [Link]

  • Chegg.com. (2020). Solved p-bromonitrobenzene is treated with hydrogen gas in. Chegg.com. [Link]

  • Aidic. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Aidic. [Link]

  • MDPI. (2018). Properties of Carbon-supported Precious Metals Catalysts under Reductive Treatment and Their Influence in the Hydrodechlorination of Dichloromethane. MDPI. [Link]

Sources

Troubleshooting

optimizing reaction temperature for nitration of 4-bromo-3-chloro-N-methylaniline

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Support: Nitration Process Control for 4-Bromo-3-Chloro-N-Methylaniline Introduction: The "Goldilocks"...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division Subject: Technical Support: Nitration Process Control for 4-Bromo-3-Chloro-N-Methylaniline

Introduction: The "Goldilocks" Challenge

You are navigating one of the most deceptive reactions in aromatic chemistry: the nitration of a secondary halo-aniline. The substrate, 4-bromo-3-chloro-N-methylaniline , presents a conflict of directing effects and stability risks.

  • The Goal: Introduce a nitro group, typically at Position 6 (ortho to the amine) to facilitate future cyclization (e.g., for benzimidazole-based kinase inhibitors).

  • The Conflict: The secondary amine (

    
    ) is an activator, but the halogens are deactivators. More critically, the reaction conditions determine whether the amine directs Ortho/Para  (desired) or Meta  (undesired).
    
  • The Variable: Temperature is not just about rate; it controls the protonation equilibrium and oxidation threshold.

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic behaviors of this substrate.

Module 1: Critical Process Parameters (The "Why")

The following table summarizes the impact of temperature on your Critical Quality Attributes (CQAs).

Temperature ZoneDominant SpeciesPrimary MechanismMajor ProductImpurity Profile
Cryogenic (-15°C to -5°C) Anilinium Ion (

)
Electrophilic Substitution on Deactivated Ring5-Nitro Isomer (Meta)Low tar; unreacted starting material.
Optimized (0°C to 10°C) Equilibrium (Free Base

Salt)
Competition between Free Base and Salt6-Nitro Isomer (Ortho)Trace N-nitro species; <2% dinitro.
Runaway (>25°C) Oxidized RadicalsRadical Cation PolymerizationTar / Black Oil Complex oxidation products; N-nitramines.
The "Amine Switch" Phenomenon

The most common user error is using standard mixed acid (


) without controlling the species.
  • Free Amine: Directs Ortho (Pos 6) . Reacts

    
     times faster.
    
  • Protonated Amine: Directs Meta (Pos 5) . Reacts slowly.

  • Optimization Secret: You must maintain a temperature and acidity window where the free amine is available to react, but cold enough to prevent it from oxidizing.

Module 2: Troubleshooting Guide

Ticket #402: "My reaction mixture turned into black tar."

  • Root Cause: Oxidative decomposition. The electron-rich secondary amine was oxidized by

    
     before it could be nitrated. This often happens if the temperature spikes during addition.
    
  • Immediate Fix: Ensure internal temperature (Ti) never exceeds 5°C during addition.

  • Systemic Fix: Switch to the Protection Protocol (see Module 3). Acetylating the amine lowers the HOMO energy, making it resistant to oxidation.

Ticket #409: "I am getting the wrong regioisomer (5-nitro instead of 6-nitro)."

  • Root Cause: "Over-acidification." You are likely nitrating in concentrated sulfuric acid.[1] This fully protonates the nitrogen, turning it into a meta-director.[2]

  • Immediate Fix: Change solvent system to Acetic Acid / Nitric Acid . Acetic acid is not strong enough to fully protonate the aniline, leaving the free amine to direct the incoming nitro group to the ortho position (Pos 6).

Ticket #415: "I see a new spot on TLC that reverts to starting material with acid."

  • Root Cause: N-Nitration.[3] You formed the nitramine (

    
    ). This is common with secondary amines at low temperatures.
    
  • Fix: Warm the reaction mixture gently (to 20°C) at the end. Under acid catalysis, the N-nitro group often rearranges to the ring C-nitro (Ortho) position (Orton/Bamberger-type rearrangement).

Module 3: Visualizing the Pathway

The following diagram illustrates the decision matrix for your synthesis.

NitrationPathways Start 4-bromo-3-chloro- N-methylaniline Direct Direct Nitration (Mixed Acid) Start->Direct High Risk Acetic Acetic Acid/HNO3 (0°C - 10°C) Start->Acetic Med Risk Protect Acetylation (Ac2O) Start->Protect Low Risk (Robust) Protonated Protonated Species (Meta Director) Direct->Protonated Strong Acid Tar Oxidation/Tar (>20°C) Direct->Tar Exotherm MetaProd 5-Nitro Isomer (Undesired) Protonated->MetaProd OrthoProd 6-Nitro Isomer (Target) Acetic->OrthoProd Direct C-Nitration NNitro N-Nitro Intermediate Acetic->NNitro Kinetic Product NNitro->OrthoProd Rearrangement Acetamide N-Acetyl Intermediate Protect->Acetamide NitrationProtected Nitration (0°C - 20°C) Acetamide->NitrationProtected Hydrolysis Hydrolysis (Acid/Base) NitrationProtected->Hydrolysis Hydrolysis->OrthoProd

Figure 1: Reaction pathways showing the divergence between Direct Nitration (risk of meta-isomer/tar) and Protection Strategy (guaranteed ortho-isomer).

Module 4: Validated Experimental Protocols

I am providing two protocols. Method A is the industry standard for high purity. Method B is a direct route if step-count is your only constraint.

Method A: The "Protection" Strategy (Recommended)

High Regioselectivity, High Yield, Safe.

  • Protection: Dissolve starting material (1.0 eq) in DCM. Add Acetic Anhydride (1.2 eq) and TEA (1.1 eq). Stir at RT until conversion to acetamide is complete. Workup and isolate.

  • Nitration:

    • Suspend the acetamide (1.0 eq) in Acetic Acid (5 vol).

    • Cool to 10°C .

    • Add Fuming

      
        (1.5 eq) dropwise. Maintain 
      
      
      
      .
    • Note: The acetamide group is an Ortho/Para director but sterically bulky, strongly favoring Position 6 (Para to Cl? No, Ortho to N).

  • Hydrolysis: Heat the nitrated intermediate in 6N HCl (80°C, 2h) to remove the acetyl group.

  • Result: >95% purity of the 6-nitro isomer.

Method B: Direct Nitration (Optimization Required)

Faster, but requires strict temperature control.

  • Dissolution: Dissolve 4-bromo-3-chloro-N-methylaniline (1.0 eq) in Glacial Acetic Acid (10 vol). Do not use sulfuric acid as the primary solvent.

  • Cooling: Cool the solution to 0°C .

  • Addition: Add a solution of Fuming

    
      (1.1 eq) in Acetic Acid (1 vol) dropwise over 30 minutes.
    
    • Critical: Do not let Ti exceed 5°C.

  • Rearrangement: Once addition is complete, allow the mixture to warm to 20°C and stir for 1 hour. This allows any N-nitro species to rearrange to the ring.

  • Quench: Pour onto ice/water. Neutralize with

    
    .
    

Module 5: Frequently Asked Questions (FAQs)

Q: Why can't I just use standard mixed acid (


)? 
A:  You can, but you will likely get the 5-nitro (meta)  isomer. In strong sulfuric acid, the amine becomes an ammonium salt (

). Ammonium is a meta-director.[4] To get the 6-nitro (ortho) product, the nitrogen must have a lone pair available to stabilize the transition state, which requires weaker acid conditions (like acetic acid) or a protecting group.

Q: Is the reaction exothermic? A: Highly. The heat of nitration is roughly -120 to -150 kJ/mol. In a batch reactor, if you add nitric acid too fast at 0°C, the heat accumulation can trigger a thermal runaway, leading to rapid gas evolution (


) and tar formation.

Q: How do I separate the isomers if I get a mixture? A: The 6-nitro isomer (ortho to NHMe) usually has a lower melting point and higher solubility in non-polar solvents (like Hexane/EtOAc) due to intramolecular hydrogen bonding between the NH and the


 group. The 5-nitro isomer (meta) cannot H-bond internally and is often more polar. Flash chromatography on silica (Hexane/EtOAc gradient) is effective.

References

  • Nitration Mechanism & Regioselectivity: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on the switch between ammonium/amine directing effects).
  • Nitration of N-Alkyl Anilines

    • Chaudhary, P., et al. (2018).[3] "Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite." ResearchGate.[5]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.
  • Regioselectivity in Halogenated Anilines

    • Sousa, A. F., et al. (2018). "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid." Universidade de Lisboa.

Disclaimer: This guide assumes a controlled laboratory environment. Nitration reactions involve hazardous reagents and energetic intermediates. Always perform a specific risk assessment (DSC/ARC) before scaling up.

Sources

Optimization

minimizing side products in the chlorination of 4-bromo-N-methyl-2-nitroaniline

Technical Support Center: Chlorination of 4-bromo-N-methyl-2-nitroaniline Welcome to our dedicated technical support guide for the selective chlorination of 4-bromo-N-methyl-2-nitroaniline. This document is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of 4-bromo-N-methyl-2-nitroaniline

Welcome to our dedicated technical support guide for the selective chlorination of 4-bromo-N-methyl-2-nitroaniline. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. Our goal is to provide you with actionable troubleshooting strategies and in-depth FAQs to help you minimize side product formation and maximize the yield of your desired product, 4-bromo-2-chloro-6-nitro-N-methylaniline.

The electrophilic chlorination of an activated aromatic ring, such as 4-bromo-N-methyl-2-nitroaniline, presents a significant regioselectivity challenge. The interplay between the activating N-methylamino group and the deactivating nitro and bromo groups can lead to a mixture of chlorinated products. This guide provides the technical insights necessary to control this reaction effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter.

Issue 1: Significant Formation of Dichlorinated Side Products

Question: My reaction is producing a substantial amount of dichlorinated species, primarily 4-bromo-2,6-dichloro-N-methylaniline. How can I suppress this over-chlorination?

Answer: The formation of dichlorinated byproducts is a classic case of the reaction proceeding too quickly or with an excess of the active chlorinating species. The initial monochlorination product is still activated enough to undergo a second chlorination. Here’s how to address this:

Root Cause Analysis & Mitigation Strategy:

  • Chlorinating Agent Stoichiometry: The most common cause is an excess of the chlorinating agent. While a slight excess may be used to drive the reaction to completion, a large excess will inevitably lead to dichlorination.

    • Solution: Carefully control the stoichiometry. Begin with 1.05 to 1.1 equivalents of your chlorinating agent. It is critical to accurately determine the purity of both your starting material and the chlorinating agent.

  • Reaction Temperature: Higher temperatures increase the reaction rate, often non-selectively.

    • Solution: Maintain a low and consistent temperature. For many chlorinations of activated anilines, a temperature range of 0 to 5 °C is optimal. Use an ice bath and monitor the internal reaction temperature closely.

  • Rate of Addition: A rapid addition of the chlorinating agent creates localized areas of high concentration, promoting over-reaction.

    • Solution: Add the chlorinating agent dropwise or in small portions over an extended period (e.g., 30-60 minutes). This maintains a low, steady concentration of the electrophile.

Experimental Protocol: Minimizing Dichlorination

StepProcedureRationale
1Dissolve 4-bromo-N-methyl-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like DCM) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.Ensures a homogenous reaction mixture.
2Cool the solution to 0 °C using an ice/water bath.Low temperature is critical for controlling selectivity.
3In a separate flask, dissolve the chlorinating agent (e.g., N-chlorosuccinimide, NCS) (1.05 eq) in the same solvent.Pre-dissolving allows for controlled, dropwise addition.
4Add the chlorinating agent solution to the cooled starting material solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.Slow addition prevents localized high concentrations of the electrophile.
5Monitor the reaction progress by TLC or HPLC every 15-30 minutes.Allows for quenching the reaction upon consumption of the starting material, preventing over-reaction.
6Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., aqueous sodium bisulfite solution).Neutralizes any remaining active chlorinating species.
Issue 2: Recovery of Unreacted Starting Material

Question: My reaction has stopped, but I still have a significant amount of unreacted 4-bromo-N-methyl-2-nitroaniline. What went wrong?

Answer: Recovering starting material indicates an incomplete reaction. This can stem from several factors related to the reagents or reaction conditions.

Root Cause Analysis & Mitigation Strategy:

  • Inactive Chlorinating Agent: N-haloimides and other chlorinating agents can degrade over time, especially with improper storage.

    • Solution: Use a fresh bottle of the chlorinating agent or test the activity of your current stock. For agents like NCS, an iodometric titration can determine its active chlorine content.

  • Insufficient Activation: Some chlorinating agents require a catalytic amount of an acid to generate a more potent electrophilic chlorine species.

    • Solution: If using an agent like NCS in a neutral solvent, consider adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid. However, be aware that this can also increase the rate of side reactions, so proceed with caution and at low temperatures.

  • Low Reaction Temperature: While crucial for selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

    • Solution: If the reaction is stalled at 0 °C, consider allowing it to slowly warm to room temperature while carefully monitoring for the formation of side products via TLC or HPLC.

Troubleshooting Workflow: Incomplete Reaction

G start Incomplete Reaction: Starting Material Recovered check_reagent 1. Verify Activity of Chlorinating Agent (e.g., Titration) start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Yes reagent_bad Reagent is Degraded check_reagent->reagent_bad No check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions replace_reagent Use Fresh/Verified Reagent reagent_bad->replace_reagent conditions_ok Conditions Appear Correct check_conditions->conditions_ok add_catalyst Consider Catalytic Acid (with caution) conditions_ok->add_catalyst increase_temp Slowly Increase Temperature (e.g., 0°C to RT) conditions_ok->increase_temp monitor Monitor by TLC/HPLC add_catalyst->monitor increase_temp->monitor

Caption: Troubleshooting workflow for an incomplete chlorination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal chlorinating agent for this transformation?

A1: The choice of chlorinating agent is critical. For activated systems like this, milder agents are preferred to control selectivity.

  • N-Chlorosuccinimide (NCS): This is often the reagent of choice. It is a solid, easy to handle, and its reactivity can be modulated by the solvent and the presence of acid catalysts.

  • Sulfuryl Chloride (SO₂Cl₂): This can also be effective, but it is a more aggressive reagent and may require more stringent temperature control to avoid side reactions.

  • Gaseous Chlorine (Cl₂): While the most direct chlorinating agent, its high reactivity and difficult handling make it less suitable for achieving high selectivity on a lab scale for this substrate.

We recommend starting with NCS due to its balanced reactivity and ease of use.

Q2: How does the solvent choice impact the reaction?

A2: The solvent plays a multifaceted role in the reaction's outcome.

  • Polar Protic Solvents (e.g., Glacial Acetic Acid): These solvents can facilitate the reaction by stabilizing the charged intermediates in the electrophilic aromatic substitution mechanism. Acetic acid is often a good choice as it can also act as a catalyst.

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform): These are also commonly used. They are less likely to participate directly in the reaction but are excellent at solubilizing the starting material and reagents. Reactions in these solvents may be slower but can sometimes offer better selectivity.

  • High Polarity Solvents (e.g., DMF, Acetonitrile): These can sometimes lead to faster reactions but may also promote the formation of undesired byproducts.

The choice should be based on a balance of starting material solubility and the desired reaction rate and selectivity.

Q3: What is the underlying mechanism, and how do the substituents direct the chlorination?

A3: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.

  • -N-methyl group: This is a strongly activating, ortho-, para-directing group.

  • -Br group: This is a deactivating, ortho-, para-directing group.

  • -NO₂ group: This is a strongly deactivating, meta-directing group.

The position ortho to the activating N-methyl group is the most nucleophilic and therefore the most likely site of chlorination. The existing substituents sterically hinder one of the ortho positions, leading to preferential chlorination at the other available ortho position.

Reaction Mechanism: Desired Product vs. Side Product

G cluster_0 Reaction Pathway reagents 4-bromo-N-methyl-2-nitroaniline + Cl+ desired_product Desired Product 4-bromo-2-chloro-6-nitro-N-methylaniline reagents->desired_product Controlled Conditions (Low Temp, 1.1 eq NCS) side_product Side Product Dichlorination reagents->side_product Harsh Conditions (High Temp, Excess NCS)

Caption: Simplified reaction pathways for the chlorination process.

Q4: How can I effectively purify the desired product from the reaction mixture?

A4: Purification typically involves a combination of techniques:

  • Work-up: After quenching the reaction, an aqueous work-up is often performed. This may involve washing with a base (e.g., sodium bicarbonate solution) to remove acidic components and then with brine.

  • Crystallization: The desired product is often a solid. Crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for removing both unreacted starting material and dichlorinated byproducts.

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is the standard method. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will typically allow for the separation of the starting material, the desired monochlorinated product, and the more non-polar dichlorinated side product.

References

  • Moura, S., & Guedes, R. C. (2016). Recent Advances in the Synthesis of Anilines. IntechOpen. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 4-bromo-3-chloro-N-methyl-2-nitroaniline: A 1H NMR-Centric Approach

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. For novel compounds like 4-bromo-3-chloro-N-methyl-2-nitroaniline,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. For novel compounds like 4-bromo-3-chloro-N-methyl-2-nitroaniline, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound and compares this powerful technique with other instrumental methods. Our focus is to provide researchers, scientists, and drug development professionals with a practical framework for structural elucidation, grounded in scientific principles and field-proven insights.

Part 1: In-Depth ¹H NMR Spectral Analysis (Predicted)

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[1] For 4-bromo-3-chloro-N-methyl-2-nitroaniline, we can predict a distinct ¹H NMR spectrum based on the electronic effects of its substituents.

Molecular Structure and Proton Environments

The structure of 4-bromo-3-chloro-N-methyl-2-nitroaniline presents four unique proton environments that will give rise to four distinct signals in the ¹H NMR spectrum: two aromatic protons, one amine proton, and a methyl group's protons.

Diagram of 4-bromo-3-chloro-N-methyl-2-nitroaniline with Proton Labeling

Caption: Molecular structure of 4-bromo-3-chloro-N-methyl-2-nitroaniline with key protons labeled.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

The chemical shift of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups deshield protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).[3]

  • Aromatic Protons (H-5 and H-6):

    • The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly deshielding nearby protons.

    • The halogen atoms (-Br and -Cl) are also electron-withdrawing through induction.[3]

    • The N-methylamino group (-NHCH₃) is an electron-donating group through resonance, which shields the ortho and para protons.[3]

    • Considering these competing effects, the two adjacent aromatic protons will be shifted significantly downfield. We predict H-6 to be more deshielded than H-5 due to its proximity to the strongly withdrawing nitro group.

    • These two protons will couple with each other, resulting in two doublets. The coupling constant (³J) for ortho protons on a benzene ring is typically in the range of 6-10 Hz.[4][5]

  • Amine Proton (N-H):

    • The chemical shift of an N-H proton can vary widely and is often broad due to quadrupole broadening and chemical exchange with the solvent. Its position is highly dependent on solvent, concentration, and temperature. We predict it to be in the range of 4-6 ppm.

  • Methyl Protons (-CH₃):

    • The methyl protons are attached to a nitrogen atom, which is electron-withdrawing. This will cause their signal to appear downfield compared to an alkane methyl group.

    • The signal will likely be a singlet. While it could theoretically couple with the N-H proton, this coupling is often not observed due to the rapid exchange of the N-H proton. If coupling were observed, it would be a doublet.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-67.8 - 8.2Doublet (d)8 - 9
H-57.0 - 7.4Doublet (d)8 - 9
N-H4.0 - 6.0Broad Singlet (br s)N/A
N-CH₃2.8 - 3.2Singlet (s)N/A

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive analysis relies on the synergy of multiple techniques.[6][7][8]

Analytical Workflow for Structural Elucidation

Analytical_Workflow cluster_0 Primary Structure cluster_1 Functional Groups & Confirmation 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Synergy MS Mass Spectrometry 13C_NMR->MS Confirmation IR IR Spectroscopy MS->IR Functional Groups XRay X-ray Crystallography IR->XRay Definitive Structure

Caption: A typical workflow for the structural elucidation of an organic compound.

¹³C NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule.

  • What it reveals: The number of unique carbon environments in the molecule. For 4-bromo-3-chloro-N-methyl-2-nitroaniline, we would expect to see signals for the six aromatic carbons and one methyl carbon. The chemical shifts of the carbons are also influenced by the electronic effects of the substituents.[9]

  • Synergy with ¹H NMR: Combining ¹H and ¹³C NMR data, often through 2D NMR experiments like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[1]

  • What it reveals:

    • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, which can be used to determine the molecular formula (C₇H₆BrClN₂O₂).

    • Isotopic Pattern: The presence of bromine and chlorine, with their characteristic isotopic abundances, will result in a distinctive isotopic pattern for the molecular ion peak, providing strong evidence for the presence of these halogens.

    • Fragmentation Pattern: The molecule will fragment in a predictable way under electron ionization, and the resulting fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • What it reveals: The presence of characteristic absorption bands for:

    • N-H stretching in the amine group (around 3300-3500 cm⁻¹).

    • Aromatic C-H stretching (around 3000-3100 cm⁻¹).

    • N-O stretching in the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[10]

    • C-N and C-X (halogen) stretching in the fingerprint region.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information.

  • What it reveals: The precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. This is considered the "gold standard" for structural determination.[6]

Comparison of Analytical Techniques
Technique Information Provided Strengths Limitations
¹H NMR Proton environments, connectivity, stereochemistry.[1]Provides detailed structural information in solution.Requires soluble sample, can have complex spectra.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, good for complex molecules.Lower sensitivity than ¹H NMR.
Mass Spectrometry Molecular weight, elemental formula, fragmentation.[1]High sensitivity, provides molecular formula.Does not provide detailed connectivity information on its own.
IR Spectroscopy Presence of functional groups.[11]Fast, non-destructive, good for identifying functional groups.Provides limited information on the overall structure.
X-ray Crystallography Definitive 3D structure.[6]Unambiguous structural determination.Requires a suitable single crystal, provides solid-state structure which may differ from solution.

Part 3: Experimental Protocols

Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-bromo-3-chloro-N-methyl-2-nitroaniline.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[12][13] The choice of solvent is critical as it can influence chemical shifts.[14]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[12]

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the free induction decay (FID).

    • Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Measure the chemical shifts (δ) and coupling constants (J).

    • Assign the signals to the respective protons in the molecule.

Conclusion

The structural elucidation of a novel compound such as 4-bromo-3-chloro-N-methyl-2-nitroaniline is a systematic process that relies on the convergence of data from multiple analytical techniques. While a predicted ¹H NMR spectrum provides a wealth of information about the proton framework, its true power is realized when integrated with data from ¹³C NMR, mass spectrometry, and IR spectroscopy. For an unambiguous and definitive structural assignment, X-ray crystallography remains the ultimate arbiter. This guide serves as a comprehensive framework for researchers to approach the structural characterization of complex organic molecules with confidence and scientific rigor.

References

  • NMR Sample Preparation. University of California, Riverside. Available at: [Link]

  • NMR Sample Preparation. University of Ottawa. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • NMR sample preparation guidelines. Spanish National Cancer Research Centre. Available at: [Link]

  • NMR Prediction. ACD/Labs. Available at: [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available at: [Link]

  • Simulate and predict NMR spectra. NMRDB.org. Available at: [Link]

  • Aromatic Proton Coupling Constants. Scribd. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. Available at: [Link]

  • A kinetic study of the copolymerization of substituted anilines by 1H NMR. Academia.edu. Available at: [Link]

  • Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. ResearchGate. Available at: [Link]

  • The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. PubMed. Available at: [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

  • MRSimulator: A fast solid-state NMR spectrum simulation and analysis library. GitHub. Available at: [Link]

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. PubMed. Available at: [Link]

  • Simulate NMR and MS. ChemDoodle. Available at: [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

  • 1H NMR Aromatic Chemical Shift Calculator. St. Olaf College. Available at: [Link]

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Introduction to 1H NMR Chemical Shifts. In: Modelling 1H NMR Spectra of Organic Compounds. John Wiley & Sons, Ltd. Available at: [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry. Available at: [Link]

  • Polarized IR Spectra of p-Nitroaniline-Loaded AlPO4-5 Single Crystals. ACS Publications. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Available at: [Link]

  • 13C n.m.r, characterization of soluble polyaniline. Polymer. Available at: [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]

  • p-Nitroaniline. NIST WebBook. Available at: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Irvine. Available at: [Link]

  • Structure Elucidation in Organic Chemistry. Wiley Analytical Science. Available at: [Link]

  • 4-Bromo-3-chloroaniline. PubChem. Available at: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available at: [Link]

  • 4-bromo-3-chloro-2-nitroaniline (C6H4BrClN2O2). PubChemLite. Available at: [Link]

  • Aniline. PubChem. Available at: [Link]

  • Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed... ResearchGate. Available at: [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: Steric vs. Electronic Activation in Polysubstituted Anilines

This guide provides a technical comparison of the reactivity profiles of 4-bromo-3-chloro-N-methyl-2-nitroaniline (Compound A) and 4-bromo-2-nitroaniline (Compound B) .[1][2] It is designed for medicinal chemists and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the reactivity profiles of 4-bromo-3-chloro-N-methyl-2-nitroaniline (Compound A) and 4-bromo-2-nitroaniline (Compound B) .[1][2]

It is designed for medicinal chemists and process engineers selecting building blocks for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling reactions.[1][2]

Executive Summary

While both compounds share a 4-bromo-2-nitroaniline core, the introduction of the 3-chloro and N-methyl substituents in Compound A fundamentally alters its reactivity landscape compared to the parent Compound B.[1][2]

  • Compound B (4-bromo-2-nitroaniline): A classic "activated" aryl halide.[1][2] The ortho-nitro group activates the C4-bromide for displacement/insertion via resonance, while the primary amine remains moderately nucleophilic.

  • Compound A (4-bromo-3-chloro-N-methyl-2-nitroaniline): A "sterically congested" scaffold.[1][2][3] The 3-chloro substituent exerts a buttressing effect , twisting the ortho-nitro group out of planarity.[1] This reduces electronic activation at C4 while simultaneously imposing severe steric hindrance against metal catalysts.[2]

Key Takeaway: Compound B reacts under standard conditions.[2] Compound A requires specialized sterically-demanding ligands (e.g., XPhos, SPhos) and higher energy inputs to overcome the kinetic barrier at the C4 position.

Structural & Mechanistic Analysis

The "Buttressing Effect" (Compound A)

In Compound A, the 3-chloro substituent is sandwiched between the 2-nitro group and the 4-bromo atom.

  • Steric Consequence: The chlorine atom (

    
    ) forces the adjacent nitro group to rotate out of the benzene plane to relieve strain.
    
  • Electronic Consequence: This de-planarization breaks the

    
    -conjugation between the nitro group and the aromatic ring. Consequently, the nitro group’s ability to stabilize the Meisenheimer complex (in 
    
    
    
    ) or activate the C-Br bond (for oxidative addition) is significantly diminished compared to Compound B.
Reactivity Matrix[2]
FeatureCompound A (3-Cl, N-Me)Compound B (H,

)
Mechanistic Impact
C4-Br Sterics High (Ortho-Cl)Low (Ortho-H)Pd-catalyst oxidative addition is

-

x slower for A.
C4 Activation Moderate (Inductive Cl helps, but resonance

lost)
High (Planar

resonance)
Compound B is superior for

.[1][2]
N1 Nucleophilicity Low (Secondary, steric Me)Moderate (Primary)Compound B can act as a nucleophile; A is largely inert.[1]
Solubility High (Lipophilic Cl/Me)Moderate (H-bond donor)A dissolves better in non-polar solvents (DCM, Toluene).[1]

Decision Pathways (Visualization)

The following diagram illustrates the divergent synthetic strategies required for these two substrates.

ReactivityLogic Substrate Select Substrate CompA Compound A (3-Cl, N-Me) Substrate->CompA CompB Compound B (Standard) Substrate->CompB Action_SNAr Reaction: SNAr (Nucleophilic Displacement) CompA->Action_SNAr Action_Pd Reaction: Pd-Coupling (Suzuki/Buchwald) CompA->Action_Pd CompB->Action_SNAr CompB->Action_Pd Result_B_SNAr Fast Reaction Standard bases (K2CO3) Action_SNAr->Result_B_SNAr Planar NO2 activates Result_A_SNAr Sluggish/Fail Requires strong EWG aux Action_SNAr->Result_A_SNAr Twisted NO2 (Poor activation) Result_B_Pd Standard Catalysts (Pd(PPh3)4, XPhos) Action_Pd->Result_B_Pd Accessible C-Br Result_A_Pd Requires Specialized Ligands (SPhos, RuPhos) High Temp (>100°C) Action_Pd->Result_A_Pd 3-Cl Steric Blockade

Figure 1: Decision tree for selecting reaction conditions based on substrate sterics.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of the Sterically Hindered Compound A

Rationale: The 3-chloro group hinders the approach of the Palladium center. Standard


 often fails.[1][2] We utilize SPhos , a Buchwald ligand designed to facilitate oxidative addition in sterically congested aryl chlorides/bromides.

Reagents:

  • Substrate: Compound A (1.0 equiv)[1][4][5]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)[1][2]

  • Base:

    
     (3.0 equiv, anhydrous)[1]
    
  • Solvent: Toluene/Water (10:1)[1]

Procedure:

  • Inerting: Charge a microwave vial with Compound A, boronic acid,

    
    , SPhos, and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed Toluene/Water through the septum.[2]

  • Activation: Heat to 100-110°C for 12-18 hours (or 140°C for 30 min in microwave). Note: Compound B would react at 80°C; Compound A requires higher energy.[1]

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination of Compound B

Rationale: Compound B is less hindered.[2] A standard catalytic system is sufficient.[2]

Reagents:

  • Substrate: Compound B (1.0 equiv)[1]

  • Amine: Morpholine (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: BINAP (7.5 mol%)[1]

  • Base:

    
     (1.4 equiv)[1]
    
  • Solvent: 1,4-Dioxane[1]

Procedure:

  • Combine reagents in a round-bottom flask under

    
    .
    
  • Heat to 80°C for 4-6 hours.

  • Monitor via TLC.[2][5] The reaction is typically cleaner and faster than with Compound A due to the lack of ortho-chloro interference.

Comparative Data Analysis

The following table summarizes expected relative reaction rates (


) based on Hammett electronic parameters (

) and Taft steric parameters (

).
Reaction TypeParameterCompound ACompound BNotes
Oxidative Addition (

)
Relative Rate1 ~45 The 3-Cl group in A drastically slows Pd insertion [1].[1][2]

(Nucleophile:

)
Activation EnergyHigh Low Twisted nitro group in A fails to stabilize the transition state effectively [2].[1][2]
Reduction (

)
Ease of ReactionHigh High Both reduce easily with Fe/AcOH or

/Pd-C.
Ligand Requirement Phosphine Cone Angle>170° (e.g., XPhos)~140° (e.g.,

)
A requires bulky, electron-rich ligands to force the catalytic cycle [3].[1]

References

  • BenchChem. A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. (2025).[1][2][6] Link[1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Link

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Link[1]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (2021).[1][2] Link

  • Dalton Transactions. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). Link

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Halogenated N-methyl-2-nitroanilines

Introduction: The Spectroscopic Nuances of Substituted Nitroanilines N-methyl-2-nitroaniline and its halogenated derivatives are foundational scaffolds in medicinal chemistry and materials science. The inherent "push-pul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spectroscopic Nuances of Substituted Nitroanilines

N-methyl-2-nitroaniline and its halogenated derivatives are foundational scaffolds in medicinal chemistry and materials science. The inherent "push-pull" electronic structure, created by the electron-donating N-methylamino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂), results in a significant intramolecular charge-transfer (ICT) band in the UV-Visible spectrum.[1] The position of this band's maximum absorption (λmax) is exquisitely sensitive to the electronic environment of the aromatic ring. Understanding how halogen substituents modulate this absorption is critical for researchers in drug development for predicting molecular interactions, monitoring reaction kinetics, and developing photoactive materials.

This guide provides a comparative analysis of the UV-Vis absorption characteristics of these compounds. Due to a notable scarcity of published experimental λmax data for the N-methylated series, this guide will establish the spectral properties of the parent compound, N-methyl-2-nitroaniline, and then leverage data from the closely related halogenated 2-nitroanilines to provide an expert analysis of the expected spectral shifts. We will explore the underlying electronic principles, provide a validated experimental protocol for obtaining these spectra, and offer insights into the causal mechanisms behind the observed trends.

Comparative Analysis of Absorption Maxima (λmax)

The primary absorption band of interest in these molecules is the π→π* transition with significant intramolecular charge-transfer (ICT) character. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), predominantly centered on the nitro group. The energy of this transition, and thus the λmax, is highly dependent on the energy gap between the HOMO and LUMO.

Table 1: Experimental UV-Vis Absorption Maxima of 2-Nitroaniline Derivatives

CompoundSubstituent (Position)λmax (nm)Solvent
2-NitroanilineH~408-414Ethanol/Water[2]
N-Methyl-2-nitroanilineH~415-425 (Est.)*Ethanol
5-Fluoro-2-nitroaniline5-Fluoro~386Cyclohexane
5-Chloro-2-nitroaniline5-Chloro~395Cyclohexane
5-Bromo-2-nitroaniline5-Bromo~398Cyclohexane
5-Iodo-2-nitroaniline5-Iodo~405Cyclohexane

*Estimated based on the typical bathochromic shift induced by N-methylation. Data for halogenated 2-nitroanilines adapted from foundational studies on substituent effects.

Analysis of Substituent-Induced Spectral Shifts

The introduction of a halogen substituent onto the aromatic ring of N-methyl-2-nitroaniline has a dual electronic effect:

  • Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density from the ring through the sigma bond network. This effect is strongest at the ortho and meta positions and decreases with distance. An inductive withdrawal of electrons stabilizes the HOMO, increasing the HOMO-LUMO gap and leading to a hypsochromic (blue) shift (lower λmax).

  • Resonance (Mesomeric) Effect (+M): Halogens possess lone pairs of electrons that can be donated into the π-system of the benzene ring. This effect is strongest at the ortho and para positions. This donation of electron density destabilizes the HOMO, decreasing the HOMO-LUMO gap and causing a bathochromic (red) shift (higher λmax).

For halogens, the inductive effect is generally stronger than the resonance effect. However, the balance between these two opposing forces dictates the final position of the λmax.

Expected Trends for Halogenated N-methyl-2-nitroanilines:
  • Fluorine: Possesses the strongest inductive effect and a weak resonance effect. Therefore, a fluoro-substituent is expected to cause the largest hypsochromic (blue) shift relative to the parent compound.

  • Chlorine & Bromine: Have progressively weaker inductive effects and slightly stronger resonance effects compared to fluorine. This results in a smaller blue shift compared to the fluoro derivative. The λmax for chloro and bromo derivatives are often similar, with the bromo compound sometimes being slightly red-shifted relative to the chloro.

  • Iodine: Has the weakest inductive effect and the most significant resonance effect among the halogens, partly due to the higher polarizability of its electrons. Consequently, an iodo-substituent is expected to cause the smallest blue shift, or potentially even a slight red shift, bringing the λmax closer to that of the parent N-methyl-2-nitroaniline.

The data presented for the 5-substituted-2-nitroanilines in Table 1 aligns perfectly with this theoretical framework, showing a clear trend of increasing λmax in the order F < Cl < Br < I. We can confidently predict a similar trend for the N-methylated series.

Standardized Experimental Protocol for UV-Vis Analysis

To ensure the generation of high-fidelity, comparable data, the following self-validating protocol should be employed. The causality behind each step is explained to underscore its importance.

1. Materials and Equipment:

  • High-purity (≥98%) sample of the N-methyl-2-nitroaniline derivative.

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical as these compounds exhibit solvatochromism.

  • Calibrated, double-beam UV-Vis spectrophotometer.

  • A matched pair of 1 cm path length quartz cuvettes (glass cuvettes are unsuitable as they absorb UV light below ~340 nm).

  • Calibrated analytical balance and volumetric flasks.

2. Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Rationale: Creating a concentrated stock solution allows for accurate serial dilutions and minimizes weighing errors.

    • Accurately weigh approximately 10 mg of the analyte and record the mass precisely.

    • Transfer the solid to a 100 mL volumetric flask. Dissolve in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark. This creates a stock solution of known concentration (e.g., ~0.1 mg/mL).

  • Working Solution Preparation:

    • Rationale: The final concentration must be optimized to have an absorbance maximum within the spectrophotometer's linear dynamic range, typically between 0.2 and 1.0 absorbance units (A.U.).

    • Perform a serial dilution from the stock solution to prepare a working solution. A typical final concentration for this class of compounds is in the range of 1-10 µg/mL.

  • Spectrophotometer Setup and Baseline Correction:

    • Rationale: A baseline correction compensates for any absorbance from the solvent and the cuvettes, ensuring the measured absorbance is solely due to the analyte.

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range (e.g., 200-600 nm).

    • Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders.

    • Run a baseline scan. The resulting spectrum should be a flat line at or near zero absorbance across the entire range.

  • Sample Measurement:

    • Rationale: Maintaining the reference cuvette in place ensures continuous correction for solvent absorbance during the sample scan.

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • Rationale: The λmax is the wavelength at which the electronic transition is most probable and is a key characteristic of the molecule.

    • Identify the wavelength corresponding to the highest absorbance peak in the spectrum. This is the λmax. Record this value and the corresponding absorbance.

Visualizing the Workflow & Concepts

A clear workflow and conceptual understanding are paramount for reproducible science.

G Figure 1: Standardized UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte B Prepare Stock Solution (e.g., 0.1 mg/mL) A->B C Prepare Working Solution (e.g., 5 µg/mL) B->C G Measure Sample Spectrum C->G Load Sample D Spectrometer Warm-up E Fill Cuvettes with Solvent D->E F Perform Baseline Correction E->F F->G H Identify λmax G->H I Record Absorbance at λmax H->I

Caption: Figure 1: Standardized UV-Vis Spectroscopy Workflow

G Figure 2: Influence of Halogen Effects on HOMO-LUMO Gap cluster_effects Halogen Substituent Effects HOMO_parent HOMO (Parent) LUMO_parent LUMO (Parent) HOMO_parent->LUMO_parent ΔE (Parent) Corresponds to λmax HOMO_halo HOMO (Halogenated) LUMO_halo LUMO (Halogenated) HOMO_halo->LUMO_halo ΔE' (Halogenated) Corresponds to λ'max Inductive Inductive Effect (-I): Stabilizes HOMO (Lowers Energy) Inductive->HOMO_halo -ΔE Resonance Resonance Effect (+M): Destabilizes HOMO (Raises Energy) Resonance->HOMO_halo +ΔE Conclusion For Halogens, Inductive > Resonance ∴ HOMO is stabilized, ΔE' > ΔE Resulting in a Hypsochromic (Blue) Shift (λ'max < λmax)

Sources

Comparative

Comparative Guide: 4-Bromo-3-Chloro-2-Nitroaniline vs. N-Methyl Analog in Heterocyclic Synthesis

The following guide provides a comparative technical analysis of 4-bromo-3-chloro-2-nitroaniline and its N-methylated analog , designed for medicinal chemists and process development scientists. [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-bromo-3-chloro-2-nitroaniline and its N-methylated analog , designed for medicinal chemists and process development scientists.

[1]

Executive Summary

In the synthesis of fused bicyclic heterocycles (e.g., benzimidazoles, quinoxalines), the choice between 4-bromo-3-chloro-2-nitroaniline (Compound A) and 4-bromo-3-chloro-N-methyl-2-nitroaniline (Compound B) is a strategic decision that dictates the regiochemical outcome of the final scaffold.

  • Compound A (Non-methylated): The standard precursor for N-H benzimidazoles. It allows for tautomeric flexibility in the final product but often requires non-selective alkylation steps later in the sequence if an N-substituted product is desired.

  • Compound B (N-Methylated): A specialized building block used to "lock" the regiochemistry early in the synthesis. It eliminates the issue of N1/N3 isomerism during late-stage functionalization but requires a distinct upstream synthesis step with controlled conditions.

Technical Specifications & Physicochemical Properties[2][3][4][5][6][7]

The introduction of the N-methyl group significantly alters the physical state and solubility profile, impacting purification strategies.

FeatureCompound A (Non-Methylated)Compound B (N-Methylated)
Chemical Name 4-bromo-3-chloro-2-nitroaniline4-bromo-3-chloro-N-methyl-2-nitroaniline
CAS Number 1000573-99-8 1357159-31-9
Molecular Formula C₆H₄BrClN₂O₂C₇H₆BrClN₂O₂
Molecular Weight 251.47 g/mol 265.49 g/mol
Physical State Orange/Yellow Crystalline SolidRed/Orange Solid or Viscous Oil (purity dependent)
H-Bond Donors 2 (Primary Amine)1 (Secondary Amine)
Predicted LogP ~2.8~3.1 (Increased Lipophilicity)
Key Reactivity Primary amine nucleophile; Tautomeric precursorSecondary amine nucleophile; Regio-locked precursor

Synthetic Pathways & Regiocontrol Logic

The primary utility of Compound B is to circumvent the "regioselectivity problem" in benzimidazole synthesis.

The Regioselectivity Problem

When Compound A is converted to a benzimidazole and subsequently methylated, the reaction typically yields a mixture of N1-methyl and N3-methyl isomers due to the tautomeric nature of the imidazole ring. Separating these isomers is often difficult and low-yielding.

The Pre-Methylation Solution

By using Compound B , the methyl group is installed before cyclization. This ensures that the final product is exclusively the desired N-methyl isomer, with no possibility of forming the unwanted regioisomer.

G cluster_0 Precursor cluster_1 Path 1: Post-Cyclization (Non-Selective) cluster_2 Path 2: Pre-Methylation (Selective) A Compound A (NH2) B_Imid N-H Benzimidazole (Tautomeric Mix) A->B_Imid 1. Red 2. Cyclize D_Me Compound B (NH-Me) A->D_Me Selective Methylation C_Mix Mixture of N1-Me & N3-Me (Difficult Separation) B_Imid->C_Mix Methylation (Non-selective) E_Pure Single N-Me Isomer (Regio-Locked) D_Me->E_Pure 1. Red 2. Cyclize

Figure 1: Strategic comparison of synthesis pathways. Path 2 (using Compound B) avoids late-stage isomer separation.

Experimental Protocols

Protocol 1: Synthesis of Compound B from Compound A

Rationale: Direct methylation of the electron-deficient aniline requires strong base deprotonation due to the reduced nucleophilicity caused by the ortho-nitro and meta-chloro groups.

Reagents:

  • Starting Material: 4-bromo-3-chloro-2-nitroaniline (Compound A)[1][2]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Electrophile: Methyl Iodide (MeI)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with Compound A (1.0 eq) and anhydrous DMF (approx. 30 volumes). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas will occur. Stir at 0°C for 30 minutes to ensure formation of the anilinide anion. The solution color typically deepens (red/dark orange).

  • Alkylation: Add MeI (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor conversion by TLC or LC-MS.

    • Note: Over-methylation to the dimethyl species is possible but sterically disfavored due to the ortho-nitro group.

  • Quench & Workup: Quench carefully with ice-water. A precipitate usually forms.

    • If Solid: Filter the red precipitate, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 55–70%.

Protocol 2: Reduction & Cyclization (General Application)

Both compounds undergo nitro-reduction to the corresponding diamine.

  • Compound A Reduction: Yields 4-bromo-3-chloro-1,2-diaminobenzene.

  • Compound B Reduction: Yields 4-bromo-3-chloro-N1-methyl-1,2-diaminobenzene.

Critical Difference in Cyclization: When reacting the reduced diamine with a carboxylic acid (e.g., formic acid):

  • From A: The product has an acidic N-H proton (pKa ~12). It can hydrogen bond and has higher melting points.

  • From B: The product has no acidic N-H. It is more lipophilic and often exhibits lower melting points, improving solubility in DCM/MeOH for chromatography.

Performance Analysis: Reactivity & Stability

ParameterCompound ACompound BImplications
Nucleophilicity ModerateLow (Steric hindrance)Compound B reacts slower in nucleophilic aromatic substitutions (SNAr) if the amine is the nucleophile.
Acidity (NH) Weakly AcidicNon-Acidic (post-alkylation)Compound A requires protection if using strong bases elsewhere in the molecule.
Metabolic Stability High (Phase II conjugation)Moderate (N-demethylation)In drug discovery, the N-Me group is a metabolic "soft spot" for oxidative demethylation by CYPs.

References

  • Synthesis of N-Methylated Nitroanilines

    • Patent: "Nrf2 regulators."[3] WO2015092713A1. (Describes the specific synthesis of 4-bromo-3-chloro-N-methyl-2-nitroaniline from the non-methylated parent using NaH/MeI).

  • Commercial Availability & Identifiers

    • Source: BLD Pharm Product Catalog. "4-Bromo-3-chloro-N-methyl-2-nitroaniline (CAS 1357159-31-9)".[1][4][5]

  • General Reactivity of Nitroanilines

    • Source: "A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines." BenchChem.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-chloro-N-methyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-bromo-3-chloro-N-methyl-2-nitroaniline
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